Cy5.5(Me)-C3-DBCO
Description
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Properties
Molecular Formula |
C58H57ClN4O2 |
|---|---|
Molecular Weight |
877.5 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide chloride |
InChI |
InChI=1S/C58H56N4O2.ClH/c1-57(2)51(60(5)49-35-33-42-21-13-16-25-46(42)55(49)57)28-8-6-9-29-52-58(3,4)56-47-26-17-14-22-43(47)34-36-50(56)61(52)39-19-7-10-30-53(63)59-38-37-54(64)62-40-45-24-12-11-20-41(45)31-32-44-23-15-18-27-48(44)62;/h6,8-9,11-18,20-29,33-36H,7,10,19,30,37-40H2,1-5H3;1H |
InChI Key |
QSJAUZWAEDKFEN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=CC=CC=C95)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=CC=CC=C95)(C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Cy5.5(Me)-C3-DBCO: A Bioorthogonal Probe for Advanced Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, mechanism of action, and practical applications of Cy5.5(Me)-C3-DBCO, a fluorescent probe at the forefront of bioorthogonal chemistry. Designed for precise and efficient labeling in complex biological systems, this molecule offers a powerful tool for cell tracking, in vivo imaging, and the development of targeted therapeutics.
Core Concepts: Structure and Functionality
This compound is a specialized chemical probe consisting of three key components:
-
Cy5.5 (Cyanine 5.5): A near-infrared (NIR) fluorescent dye known for its high photostability and brightness. Its emission in the NIR spectrum minimizes autofluorescence from biological tissues, enabling high signal-to-noise ratios in imaging applications.[1]
-
DBCO (Dibenzocyclooctyne): A cyclooctyne derivative that is central to the probe's functionality. The strained triple bond within the DBCO ring readily reacts with azide groups in a highly specific and efficient manner without the need for a toxic copper catalyst.[1][2]
-
C3 Linker: A three-carbon spacer that connects the Cy5.5 dye to the DBCO moiety. This linker provides spatial separation between the fluorophore and the reactive group, minimizing potential steric hindrance and preserving the functionality of both components.
The "(Me)" designation in the nomenclature typically indicates the presence of a methyl group, a common modification in cyanine dyes to enhance their photophysical properties. The precise chemical structure of a commercially available this compound is provided by suppliers, with a representative molecular formula of C58H57ClN4O2 and a molecular weight of approximately 877.55 g/mol .[3]
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary mechanism of action for this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[4] This reaction, also known as copper-free click chemistry, facilitates the covalent labeling of azide-modified biomolecules.
The key to this reaction is the high ring strain of the DBCO molecule. This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly and specifically at physiological temperatures and pH. The reaction results in the formation of a stable triazole linkage, covalently attaching the Cy5.5 dye to the target molecule.
The bioorthogonal nature of SPAAC is a major advantage for in vitro and in vivo studies. The DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring that the labeling is highly specific to the intended target.
References
An In-depth Technical Guide to Cy5.5(Me)-C3-DBCO: Structure, Properties, and Applications in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe Cy5.5(Me)-C3-DBCO, detailing its chemical structure, photophysical properties, and its application in copper-free click chemistry. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology, drug development, and advanced imaging.
Chemical Structure and Properties
This compound is a bioorthogonal labeling reagent that combines a near-infrared cyanine dye (Cy5.5) with a dibenzocyclooctyne (DBCO) moiety through a C3 linker. The "(Me)" designation in its name refers to the methyl groups typically present on the indolenine rings of the Cy5.5 core structure. The DBCO group is a key component that enables highly efficient and biocompatible copper-free click chemistry reactions.[1][2]
The chemical formula for this compound is C₅₈H₅₇ClN₄O₂ with a molecular weight of 877.55 g/mol .[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₅₈H₅₇ClN₄O₂ | [3] |
| Molecular Weight | 877.55 g/mol | |
| Appearance | Blue solid | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, protect from light |
The core of its functionality lies in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of copper-free click chemistry. The DBCO group, a strained alkyne, reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds within a biological environment without interfering with native biochemical processes.
Table 2: Photophysical Properties of the Cy5.5 Fluorophore
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675-683 nm | |
| Emission Maximum (λem) | ~694-703 nm | |
| Extinction Coefficient | ~190,000 - 250,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.2 - 0.28 | |
| Recommended Laser Line | 633 nm or 647 nm |
The fluorescence of Cy5.5 is in the near-infrared (NIR) region of the spectrum, which is advantageous for in vivo imaging due to reduced autofluorescence from biological tissues. The fluorescence of the Cy5.5 dye is also pH-insensitive between pH 4 and 10.
Experimental Protocols
General Protocol for Labeling Proteins with this compound via SPAAC
This protocol outlines the general steps for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.
-
This compound
-
Anhydrous DMSO or DMF
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Ensure the azide-modified protein is purified and dissolved in an azide-free buffer at a concentration of 1-5 mg/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.
-
-
Labeling Reaction:
-
Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified protein solution.
-
The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to maintain protein stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted this compound using a spin desalting column or through dialysis against an appropriate buffer.
-
-
Determination of Labeling Efficiency (Optional):
-
The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the Cy5.5 dye at its maximum absorbance (~675 nm).
-
Protocol for In Vivo Imaging in a Mouse Model
This protocol provides a general guideline for using Cy5.5-labeled molecules for in vivo fluorescence imaging.
Materials:
-
Anesthetized mouse model
-
Cy5.5-labeled targeting molecule (e.g., antibody, nanoparticle) in a biocompatible vehicle (e.g., sterile PBS)
-
In vivo imaging system equipped with appropriate excitation and emission filters for Cy5.5
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate protocol to ensure immobilization during the imaging process.
-
-
Injection:
-
Intravenously inject the Cy5.5-labeled probe into the mouse. The concentration and volume will depend on the specific probe and experimental design.
-
-
Imaging:
-
Place the mouse in the in vivo imaging system.
-
Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.
-
Use an excitation source around 640 nm and an emission filter that captures light above 680 nm.
-
-
Data Analysis:
-
Analyze the fluorescence intensity in the region of interest to quantify the probe's accumulation.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for biomolecule labeling.
Caption: Workflow for developing a targeted imaging agent for drug development.
References
Excitation and emission spectra of Cy5.5(Me)-C3-DBCO
An In-depth Technical Guide to the Excitation and Emission Spectra of Cy5.5(Me)-C3-DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core photophysical properties of this compound, a near-infrared fluorescent probe widely utilized in bioconjugation and imaging applications. The inclusion of a dibenzocyclooctyne (DBCO) group facilitates copper-free click chemistry, enabling covalent labeling of azide-modified biomolecules. This document outlines the key spectral characteristics, experimental protocols for their determination, and a visual representation of the experimental workflow.
Photophysical Properties
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 678 nm | [1][2] |
| Emission Maximum (λem) | 694 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 190,000 cm-1M-1 | [1] |
| Quantum Yield (Φ) | Data not available | |
| Fluorescence Lifetime (τ) | Data not available |
Note: The quantum yield and fluorescence lifetime are sensitive to the dye's local environment, including solvent polarity, pH, and conjugation to biomolecules. It is recommended to determine these parameters for the specific experimental conditions.
Experimental Protocols
The following sections detail the methodologies for determining the key photophysical parameters of this compound.
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for acquiring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration in the low micromolar range (e.g., 1-10 µM). The absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.
-
Set the excitation and emission monochromators to the appropriate slit widths to balance signal intensity and spectral resolution.
-
-
Excitation Spectrum Acquisition:
-
Set the emission monochromator to the expected emission maximum (approximately 694 nm).
-
Scan the excitation monochromator over a wavelength range that includes the expected excitation peak (e.g., 550 nm to 690 nm).
-
Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).
-
-
Emission Spectrum Acquisition:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan the emission monochromator over a wavelength range that includes the expected emission peak (e.g., 680 nm to 800 nm).
-
Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).
-
-
Data Analysis:
-
Correct the acquired spectra for instrument-specific variations in lamp intensity and detector response.
-
Plot the corrected fluorescence intensity versus wavelength to visualize the excitation and emission spectra.
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer, according to the Beer-Lambert law.
Procedure:
-
Prepare a series of dilutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each solution at the excitation maximum (λex) using a spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the resulting line, divided by the path length of the cuvette (typically 1 cm).
Experimental Workflow
The following diagram illustrates the general workflow for determining the excitation and emission spectra of a fluorescent molecule.
Caption: Workflow for determining fluorescence excitation and emission spectra.
Signaling Pathways and Logical Relationships
The fluorescence of this compound is a result of the electronic transitions within its polymethine chain. The DBCO moiety allows for its integration into various biological systems through click chemistry, enabling the visualization and tracking of labeled molecules.
Caption: Mechanism of fluorescence and bio-conjugation of this compound.
References
A Technical Guide to the Biocompatibility of Copper-Free Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of click chemistry has revolutionized the fields of bioconjugation, chemical biology, and drug development. Among the most significant advancements in this area is the development of copper-free click chemistry, which circumvents the inherent cytotoxicity associated with the copper(I) catalysts used in the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This has paved the way for the application of click chemistry in living systems, including live cell imaging and in vivo drug delivery.[3][4] This technical guide provides an in-depth overview of the biocompatibility of commonly used copper-free click chemistry reagents, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
The two primary classes of copper-free click chemistry are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which react readily with azides.[1] IEDDA reactions typically involve the rapid ligation of a tetrazine with a strained alkene, most notably a trans-cyclooctene (TCO). The bioorthogonal nature of these reactions, meaning they proceed with high selectivity and efficiency in complex biological environments without interfering with native biochemical processes, is central to their utility.
Quantitative Assessment of Biocompatibility
A critical aspect of employing any chemical tool in a biological context is a thorough understanding of its potential toxicity. The following tables summarize available quantitative data on the cytotoxicity and in vivo stability of key copper-free click chemistry reagents.
Table 1: In Vitro Cytotoxicity of Copper-Free Click Chemistry Reagents
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a reagent that causes a 50% reduction in cell viability.
| Reagent/System | Cell Line | Assay | IC50 (µM) | Reference |
| TCO-Doxorubicin (prodrug) | A549 | CCK-8 | 4.76 | |
| TCO-Doxorubicin (prodrug) | HeLa | CCK-8 | 2.93 | |
| Activated TCO-Doxorubicin (on Ac4ManNTz treated cells) | A549 | CCK-8 | 0.548 | |
| Activated TCO-Doxorubicin (on Ac4ManNTz treated cells) | HeLa | CCK-8 | 0.439 |
Note: Data for the core reagents (DBCO, BCN, TCO, and tetrazines) alone is often not explicitly published as their cytotoxicity is generally considered to be very low at the concentrations used for labeling experiments. The data presented here for a TCO-drug conjugate provides a valuable reference for the potential cytotoxicity of derivatized reagents.
Table 2: In Vivo Stability of Copper-Free Click Chemistry Reagents
The stability of bioorthogonal reagents in a physiological environment is crucial for their successful application in vivo. This is often assessed by measuring their half-life in plasma or their reactivity over time in circulation.
| Reagent/System | Model System | Metric | Observation | Reference |
| TCO-functionalized antibody | Mouse | Reactivity | Still reactive after 24 hours in circulation | |
| Radiofluorinated tetrazine | Mouse plasma | Stability | >90% intact after 6 hours | |
| Phenyl s-tetrazine | Fetal Bovine Serum | Stability | 40% intact after 10 hours at 37°C |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately assessing the biocompatibility of novel reagents. Below are methodologies for key assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
Copper-free click chemistry reagent to be tested
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Reagent Incubation: Prepare serial dilutions of the test reagent in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test reagent. Include a vehicle control (medium with the same solvent concentration used to dissolve the reagent) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by using a plate shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the reagent concentration to determine the IC50 value.
Protocol 2: Assessment of In Vivo Stability via Reactivity
This protocol provides a general framework for assessing the in vivo stability of a bioorthogonal reagent by testing its ability to react with a complementary probe after a period of circulation.
Materials:
-
Animal model (e.g., mouse)
-
Bioorthogonal reagent functionalized with a targeting moiety (e.g., TCO-antibody)
-
Complementary bioorthogonal probe with a reporter (e.g., tetrazine-fluorophore)
-
Anesthesia
-
Blood collection supplies
-
Flow cytometer or fluorescence microscope
Procedure:
-
Reagent Administration: Inject the animal model with the bioorthogonal reagent (e.g., TCO-antibody) via an appropriate route (e.g., intravenous).
-
Circulation: Allow the reagent to circulate for a predetermined period (e.g., 6, 24, 48 hours).
-
Blood/Tissue Collection: At the desired time point, anesthetize the animal and collect a blood sample or excise the target tissue.
-
Ex Vivo Labeling: Incubate the collected blood cells or tissue homogenate with the complementary fluorescently labeled bioorthogonal probe (e.g., tetrazine-fluorophore) for a sufficient time to allow for the click reaction to occur.
-
Analysis: Analyze the labeled cells by flow cytometry or the tissue sections by fluorescence microscopy to quantify the amount of labeling.
-
Comparison: Compare the labeling intensity at different circulation times to assess the loss of reactivity, and thus stability, of the bioorthogonal reagent over time.
Protocol 3: Evaluation of Immunogenicity (General Approach)
Assessing the immunogenic potential of bioorthogonal reagents is crucial for their translation into therapeutic applications. This involves monitoring for an immune response following administration.
Materials:
-
Animal model (e.g., mouse)
-
Bioorthogonal reagent
-
Adjuvant (optional, to enhance immune response)
-
ELISA kits for detecting specific antibodies (e.g., mouse IgG, IgM)
-
Blood collection supplies
Procedure:
-
Immunization: Administer the bioorthogonal reagent to the animal model, potentially with an adjuvant, via a relevant route (e.g., subcutaneous or intraperitoneal injection). Include a control group receiving only the vehicle.
-
Booster Injections: Administer one or more booster injections at regular intervals (e.g., every 2 weeks) to amplify any potential immune response.
-
Serum Collection: Collect blood samples from the animals at various time points (e.g., before the first injection and 1-2 weeks after each injection). Process the blood to obtain serum.
-
Antibody Titer Measurement: Use an ELISA to measure the levels of antibodies specific to the administered reagent in the collected serum. This typically involves coating a plate with the reagent, incubating with diluted serum samples, and then detecting bound antibodies with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.
-
Data Analysis: Compare the antibody titers in the experimental group to the control group. A significant increase in specific antibody levels indicates an immunogenic response to the reagent.
Visualizations of Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in biocompatibility assessment.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Key Parameters in Biocompatibility Assessment.
Discussion and Future Directions
The available data strongly supports the general biocompatibility of copper-free click chemistry reagents, making them invaluable tools for in vitro and in vivo applications. The primary advantage remains the elimination of copper-induced cytotoxicity. However, researchers and drug developers must remain vigilant in assessing the biocompatibility of each new reagent and its conjugates on a case-by-case basis.
Future research should focus on several key areas:
-
Systematic Cytotoxicity Studies: There is a need for comprehensive studies that report the IC50 values of a wide range of core copper-free click chemistry reagents (DBCO, BCN, TCOs, and tetrazines) across multiple, standardized cell lines.
-
In-Depth Metabolic Profiling: A deeper understanding of the metabolic fate of these reagents in vivo is required. This includes identifying potential metabolites and assessing their biological activity and clearance pathways.
-
Quantitative Immunogenicity Data: While often described as having low immunogenicity, more quantitative data from systematic studies is needed to support this claim, especially for reagents intended for repeated administration in therapeutic contexts.
-
Long-Term Toxicity Studies: For applications involving chronic dosing, long-term toxicity studies are essential to identify any potential cumulative effects.
By continuing to rigorously evaluate the biocompatibility of this powerful class of chemical tools, the scientific community can ensure their safe and effective application in advancing our understanding of biology and in the development of novel diagnostics and therapeutics.
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
Understanding the Kinetics of Cy5.5(Me)-C3-DBCO Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetics of Cy5.5(Me)-C3-DBCO reactions, a critical aspect of modern bioconjugation and molecular labeling. Understanding the reaction kinetics is paramount for optimizing experimental design, ensuring high conjugation efficiency, and developing robust applications in diagnostics, therapeutics, and advanced imaging. This compound is a fluorescent labeling reagent that participates in a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free "click chemistry" reaction is prized for its high specificity, rapid kinetics, and biocompatibility, making it an invaluable tool in chemical biology and drug development.[1][2]
The Core Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental reaction involving this compound is the [3+2] cycloaddition between the dibenzocyclooctyne (DBCO) moiety and an azide-functionalized molecule. The inherent ring strain of the DBCO group significantly lowers the activation energy of the reaction, obviating the need for a cytotoxic copper catalyst.[3] This makes SPAAC ideal for applications in living systems. The reaction is highly specific, as neither the DBCO nor the azide group readily reacts with naturally occurring functional groups in biological milieus.[4]
The reaction results in the formation of a stable triazole linkage, covalently connecting the Cy5.5 fluorescent dye to the target molecule. The progress of the reaction can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance peak at approximately 310 nm that diminishes as the reaction proceeds.[5]
Quantitative Kinetic Data
The kinetics of SPAAC reactions are typically described by second-order rate constants (k). While a specific, experimentally determined second-order rate constant for this compound was not found in the reviewed literature, the available data for structurally similar DBCO derivatives provide a strong indication of the expected reaction rates. Generally, SPAAC reactions involving DBCO derivatives exhibit rate constants in the range of 0.1 to 1.0 M⁻¹s⁻¹.
The following table summarizes representative second-order rate constants for various DBCO-azide reactions under different conditions. This data is crucial for estimating reaction times and optimizing reactant concentrations.
| DBCO Derivative | Azide Partner | Reaction Conditions | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| DBCO | Benzyl Azide | CH₃CN:H₂O (3:1) | 0.24 |
| DBCO | Phenyl Azide | CH₃CN:H₂O (3:1) | 0.033 |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES buffer (pH 7) | 0.55 - 1.22 |
| sulfo-DBCO-amine | 3-azido-L-alanine | HEPES buffer (pH 7) | - |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.32 - 0.85 |
| sulfo-DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | - |
| DBCO-modified antibody | Azide | - | Slower than free sulfo-DBCO-amine due to steric hindrance |
| DBCO-PEG5-modified antibody | Azide | - | 31 ± 16% faster than non-PEGylated antibody |
Note: The reaction rate can be influenced by the electronic properties of the azide. Electron-donating groups on the azide can affect the reaction kinetics. Steric hindrance, especially when conjugating large biomolecules like antibodies, can lead to slower reaction rates compared to small molecules. The inclusion of a PEG linker can mitigate this effect by increasing the distance between the biomolecule and the DBCO group.
Factors Influencing Reaction Kinetics
Several factors can significantly impact the rate of the this compound reaction:
-
Buffer Type and pH: The choice of buffer and its pH can have a pronounced effect on the reaction kinetics. Studies have shown that HEPES buffer at pH 7 can lead to higher rate constants compared to PBS at the same pH. Generally, higher pH values tend to increase the reaction rate.
-
Temperature: Like most chemical reactions, the rate of SPAAC increases with temperature. Reactions are typically carried out at room temperature (20-25°C) or physiological temperature (37°C).
-
Solvent: While the reaction is often performed in aqueous buffers, the presence of organic co-solvents like DMSO may be necessary to dissolve hydrophobic reactants. The concentration of the organic solvent should be optimized to ensure both reactant solubility and optimal reaction kinetics.
-
Steric Hindrance: The size and structure of the molecules being conjugated can influence the reaction rate. Bulky groups near the azide or DBCO moiety can sterically hinder the approach of the reactants, leading to slower kinetics.
-
PEG Linkers: The inclusion of a polyethylene glycol (PEG) spacer between the DBCO group and the molecule to be labeled can increase the reaction rate. The PEG linker provides greater flexibility and reduces steric hindrance, especially when working with large biomolecules.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the kinetics of this compound reactions.
Protocol 1: Determination of Second-Order Rate Constant using UV-Vis Spectrophotometry
This protocol allows for the determination of the second-order rate constant by monitoring the disappearance of the DBCO absorbance peak.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, HEPES at desired pH)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions: Prepare stock solutions of this compound and the azide-containing molecule in the chosen reaction buffer. Determine the exact concentration of the this compound stock solution by measuring its absorbance at the λmax of the Cy5.5 dye and using its molar extinction coefficient.
-
Set up the reaction: In a quartz cuvette, mix the this compound and azide solutions to achieve the desired final concentrations. A pseudo-first-order condition is recommended, where the azide is in large excess (at least 10-fold) compared to the this compound.
-
Monitor the reaction: Immediately after mixing, start recording the absorbance spectrum of the reaction mixture at regular time intervals. Focus on the disappearance of the DBCO peak around 310 nm.
-
Data analysis:
-
Plot the natural logarithm of the absorbance at 310 nm (ln(A₃₁₀)) versus time.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k) using the following equation: k = k_obs / [Azide] where [Azide] is the concentration of the azide in excess.
-
Protocol 2: General Protocol for Bioconjugation and a Logical Workflow for Optimization
This protocol outlines a general workflow for conjugating this compound to an azide-modified biomolecule, such as a protein or an oligonucleotide.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving this compound if necessary)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of reactants:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration.
-
Dissolve this compound in a minimal amount of DMSO and then dilute with the reaction buffer to the desired stock concentration.
-
-
Conjugation reaction:
-
Add the this compound solution to the azide-modified biomolecule solution. The molar ratio of DBCO to azide should be optimized, but a starting point of 1.5 to 5-fold molar excess of the DBCO reagent is common.
-
Incubate the reaction mixture at room temperature or 37°C for a predetermined time (e.g., 1-4 hours). The reaction time should be optimized based on the known or estimated kinetics.
-
-
Purification:
-
Remove the unreacted this compound from the conjugate using a suitable purification method. For proteins, size-exclusion chromatography is effective.
-
-
Characterization:
-
Confirm the successful conjugation by methods such as SDS-PAGE (for proteins), which will show a shift in the molecular weight, or by measuring the fluorescence of the conjugate.
-
The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at the λmax of the protein (e.g., 280 nm) and the λmax of the Cy5.5 dye (around 675 nm) and using their respective molar extinction coefficients.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Technical Guide to Near-Infrared Fluorescence of Cy5.5 Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cyanine 5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye widely utilized in preclinical in vivo imaging. Its favorable optical properties, including high molar absorptivity and a spectral profile within the NIR window, make it an invaluable tool for non-invasive monitoring of biological processes in living subjects. This document details the photophysical characteristics of Cy5.5, comprehensive experimental protocols for its use, and visual representations of relevant biological pathways and experimental workflows.
Core Principles of Cy5.5 in In Vivo Imaging
Cy5.5 is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[] This structure gives rise to its strong light absorption and fluorescence emission in the near-infrared spectrum. The preference for NIR dyes like Cy5.5 in in vivo imaging stems from the reduced absorption and scattering of light by endogenous biomolecules such as hemoglobin and water in this spectral region (650-900 nm).[2] This "optical window" allows for deeper tissue penetration of both excitation and emission light, leading to improved signal-to-noise ratios and enhanced sensitivity for detecting fluorescent probes in deep tissues.[3]
The utility of Cy5.5 is further expanded by its availability with various reactive groups, most commonly N-hydroxysuccinimide (NHS) esters, which readily form stable covalent bonds with primary amines on proteins, antibodies, and other biomolecules.[4] This enables the development of targeted fluorescent probes that can be used to visualize and quantify specific molecular targets, such as cell surface receptors or enzymes, in real-time within a living organism.
Photophysical Properties of Cy5.5
The performance of a fluorescent dye in imaging applications is dictated by its photophysical properties. The following table summarizes the key quantitative data for Cy5.5, providing a reference for instrument setup and experimental design.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~675 - 683 nm | Varies slightly with solvent and conjugation. |
| Emission Maximum (λem) | ~694 - 703 nm | Varies slightly with solvent and conjugation. |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | In aqueous solutions. |
| Quantum Yield (Φ) | ~0.23 - 0.28 | In aqueous solutions. |
| Molecular Weight | ~1318 g/mol | For the NHS ester form. |
Photostability: While Cy5.5 is a robust fluorophore, like all organic dyes, it is susceptible to photobleaching upon prolonged exposure to high-intensity light. Strategies to mitigate this include minimizing exposure times and laser power during imaging sessions. For demanding applications requiring high photostability, alternative dye formulations or protective agents can be considered.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable in vivo imaging experiments. The following sections provide step-by-step protocols for key experimental procedures involving Cy5.5.
Protocol 1: Conjugation of Cy5.5 NHS Ester to a Monoclonal Antibody
This protocol describes the labeling of a monoclonal antibody (mAb) with Cy5.5 NHS ester. The principle of this reaction is the formation of a stable amide bond between the NHS ester of the dye and primary amine groups (e.g., on lysine residues) of the antibody.
Materials:
-
Monoclonal antibody (or other protein) in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.
-
Cy5.5 NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0.
-
Purification column (e.g., Sephadex G-25) or dialysis cassette.
-
Phosphate-buffered saline (PBS), pH 7.2-7.4.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated volume of 1 M sodium bicarbonate. This slightly basic pH is optimal for the reaction of NHS esters with primary amines.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the Cy5.5 solution to achieve a desired molar dye-to-protein ratio. A starting point of a 10:1 to 15:1 molar ratio is often recommended, but this may need to be optimized for each specific protein.
-
Slowly add the calculated volume of the Cy5.5 solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the Cy5.5-conjugated antibody from the unreacted free dye using a pre-equilibrated Sephadex G-25 column or by dialysis against PBS.
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~678 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.
-
-
Storage:
-
Store the purified Cy5.5-antibody conjugate at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C or -80°C.
-
Protocol 2: In Vivo Fluorescence Imaging in a Murine Tumor Model
This protocol outlines the general procedure for in vivo imaging of a Cy5.5-labeled probe in a mouse model bearing a subcutaneous tumor.
Materials:
-
Tumor-bearing mouse (e.g., BALB/c nude mouse with xenograft tumor).
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
In vivo imaging system equipped with appropriate lasers/filters for Cy5.5 (e.g., excitation ~640 nm, emission ~700 nm long-pass).
-
Cy5.5-labeled probe in a sterile, injectable buffer (e.g., PBS).
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane or by intraperitoneal injection of an anesthetic cocktail.
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain the mouse's body temperature using a warming pad.
-
-
Pre-injection Imaging:
-
Acquire a baseline fluorescence image of the mouse before injecting the probe. This is important for assessing the level of background autofluorescence.
-
-
Probe Administration:
-
Inject the Cy5.5-labeled probe into the mouse, typically via tail vein injection for systemic distribution. The dose will depend on the specific probe and target but is often in the range of 0.5-1 nmol of dye per mouse.
-
-
Image Acquisition:
-
Acquire a series of fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr).
-
Use an appropriate filter set for Cy5.5, such as an excitation filter around 615-665 nm and an emission filter around 695-770 nm. The exposure time should be optimized to achieve a good signal without saturation.
-
-
Data Analysis and Quantification:
-
Draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle in the contralateral flank) using the imaging software.
-
Quantify the average fluorescence intensity (radiant efficiency or photon flux) within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI. This provides a measure of the probe's specific accumulation at the target site.
-
-
Ex Vivo Imaging (Optional):
-
At the end of the imaging study, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs to confirm the in vivo biodistribution of the probe and to obtain more accurate quantification of probe accumulation in different tissues without the confounding effects of tissue depth and optical properties.
-
Visualizations of Key Concepts
The following diagrams, generated using the DOT language, illustrate important concepts related to the use of Cy5.5 in in vivo imaging.
Conclusion
Cy5.5 remains a cornerstone fluorescent dye for in vivo imaging in preclinical research. Its near-infrared properties enable sensitive, non-invasive visualization of biological processes in living animals, providing critical insights for drug development and disease modeling. By adhering to detailed and optimized protocols for probe conjugation, animal handling, and data acquisition, researchers can leverage the power of Cy5.5 to generate high-quality, reproducible data. The ability to create targeted probes for specific biological pathways, such as EGFR signaling or angiogenesis, further underscores the versatility and importance of Cy5.5 in advancing our understanding of complex biological systems.
References
Methodological & Application
Protocol for Labeling Azide-Modified Proteins with Cy5.5(Me)-C3-DBCO
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of azide-modified proteins with the near-infrared fluorescent probe Cy5.5(Me)-C3-DBCO. This method utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal and copper-free, making it ideal for labeling biomolecules in complex biological samples and in living systems.[1][2][3] The reaction is highly specific and efficient, proceeding rapidly under mild, physiological conditions to form a stable triazole linkage.[4][5]
The Cy5.5 cyanine dye is a bright and photostable fluorophore with excitation and emission in the near-infrared spectrum, which minimizes autofluorescence from biological samples. This protocol is applicable to a wide range of research areas, including protein tracking, in vivo imaging, and the development of targeted therapeutics.
Data Presentation
The following tables summarize the key quantitative and qualitative parameters of the labeling protocol.
Table 1: Reagent and Reaction Specifications
| Parameter | Value | References |
| This compound | ||
| Excitation Maximum (Ex) | ~675 nm | |
| Emission Maximum (Em) | ~694 nm | |
| Reaction Conditions | ||
| Molar Excess of this compound | 2 - 20 fold over protein | |
| Reaction Time | 1 - 12 hours | |
| Reaction Temperature | 4°C to 37°C | |
| pH Range | 7.0 - 8.5 | |
| Labeling Efficiency | High / Quantitative |
Table 2: Performance Characteristics
| Parameter | Description | References |
| Photostability | Cy5.5 offers high photostability, resisting photobleaching for long-term imaging. | |
| Conjugate Stability | DBCO-modified antibodies show a 3-5% loss of reactivity over 4 weeks at 4°C or -20°C. The resulting triazole linkage is stable. | |
| Signal-to-Noise Ratio | The bioorthogonal nature of the reaction minimizes background, leading to high signal-to-noise ratios. | |
| Biocompatibility | The copper-free nature of the reaction ensures high biocompatibility and low cytotoxicity. |
Experimental Protocols
This section provides a detailed methodology for labeling an azide-modified protein with this compound.
Materials
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns (or other protein purification system)
-
Microcentrifuge tubes
Protocol
-
Preparation of Reagents:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be used immediately.
-
-
Reaction Setup:
-
Ensure the azide-modified protein is in an amine-free buffer such as PBS. Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction if an NHS ester version of DBCO was used to modify the protein.
-
The optimal protein concentration is typically between 1-10 mg/mL.
-
Add a 2 to 20-fold molar excess of the 10 mM this compound stock solution to the azide-modified protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 1 to 12 hours. For many applications, the reaction is complete in under an hour at room temperature. For lower protein concentrations or to maximize labeling efficiency, the reaction can be incubated overnight at 4°C. Protect the reaction mixture from light during incubation.
-
-
Purification of the Labeled Protein:
-
Following incubation, remove the excess, unreacted this compound using a spin desalting column, dialysis, or size-exclusion chromatography according to the manufacturer's instructions. This step is crucial to remove background fluorescence from the final sample.
-
-
Determination of Degree of Labeling (Optional):
-
The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of Cy5.5 (~675 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:
-
A_max is the absorbance at ~675 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy5.5 at ~675 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
-
-
Storage:
-
Store the purified Cy5.5-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.
-
Visualizations
Experimental Workflow
Caption: Workflow for labeling azide-modified proteins with this compound.
Signaling Pathway: Metabolic Labeling and Visualization of Cell Surface Glycans
A powerful application of this technology is in the field of metabolic glycoengineering. Here, cells are cultured with an unnatural sugar that has an azide group. This azido-sugar is metabolized by the cell and incorporated into cell surface glycoproteins. The azide groups on the cell surface can then be specifically labeled with a DBCO-functionalized fluorescent dye like Cy5.5, allowing for the visualization and tracking of these glycans.
Caption: Metabolic labeling of cell surface glycans for fluorescent detection.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cy5 DBCO, surface labeling of live cells | GeneCopoeia™ [genecopoeia.com]
- 3. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. help.lumiprobe.com [help.lumiprobe.com]
Application Note: Step-by-Step Guide for Cy5.5(Me)-C3-DBCO Antibody Conjugation via Copper-Free Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of the near-infrared (NIR) fluorescent dye Cy5.5(Me)-C3-DBCO to an antibody. This method utilizes a bioorthogonal, copper-free click chemistry reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The process involves two primary stages: first, the introduction of azide functional groups onto the antibody, and second, the reaction of the azide-modified antibody with the dibenzocyclooctyne (DBCO)-functionalized Cy5.5 dye.
The resulting antibody-dye conjugates are highly stable and suitable for a wide range of applications, including flow cytometry, immunofluorescence (IF), immunohistochemistry (IHC), and in vivo imaging.[1][2][3] The use of Cy5.5, a dye with excitation and emission in the far-red spectrum, is ideal for minimizing background autofluorescence from biological samples.[1][4] The SPAAC reaction is highly specific and biocompatible, as it proceeds efficiently under mild physiological conditions without the need for a cytotoxic copper catalyst.
Key Reaction Principle
The conjugation strategy is a two-step process. First, primary amines (e.g., the side chains of lysine residues) on the antibody are modified with an NHS-ester-azide crosslinker. This step introduces the azide moiety, which is a bioorthogonal handle. Second, the azide-modified antibody is reacted with the this compound. The strained alkyne (DBCO) on the dye reacts specifically and spontaneously with the azide on the antibody to form a stable triazole linkage.
Caption: High-level overview of the two-step antibody conjugation process.
Materials and Reagents
| Reagent / Material | Recommended Specifications |
| Antibody | Purified antibody (IgG) at ≥2 mg/mL; free of amine-containing buffers (Tris, glycine) and stabilizers (BSA, gelatin). |
| Cy5.5 Dye | This compound |
| Azide Linker | NHS-PEG4-Azide or similar amine-reactive azide crosslinker. |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO). |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Must be amine-free. |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 (Optional, for NHS-ester reaction). |
| Purification Columns | Spin desalting columns (e.g., Zeba™ Spin, 7K MWCO) or Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25). |
| Equipment | Spectrophotometer (UV-Vis), microcentrifuge, pipettes, reaction tubes (e.g., 1.5 mL microcentrifuge tubes). |
Quantitative Data and Key Parameters
| Parameter | Value | Reference |
| Antibody (IgG) Molecular Weight | ~150,000 g/mol | |
| Cy5.5 Excitation Maximum (λex) | ~675 nm | |
| Cy5.5 Emission Maximum (λem) | ~694 nm | |
| Cy5.5 Molar Extinction Coefficient (ε_dye) | ~250,000 M⁻¹cm⁻¹ | |
| Cy5.5 Correction Factor at 280 nm (CF₂₈₀) | ~0.04 - 0.05 | |
| IgG Molar Extinction Coefficient (ε_prot) | ~210,000 M⁻¹cm⁻¹ | |
| Recommended Molar Excess (NHS-Azide:Ab) | 20-fold | |
| Recommended Molar Excess (DBCO-Dye:Ab) | 2 to 4-fold | |
| Optimal Degree of Labeling (DOL) | 2 - 10 |
Experimental Protocols
The overall workflow consists of five main phases: Antibody Preparation, Azide Modification, Click Conjugation, Purification, and Characterization.
Caption: Experimental workflow for Cy5.5-DBCO antibody conjugation.
Phase 1: Antibody Preparation (Buffer Exchange)
It is critical to remove any amine-containing substances from the antibody solution, as they will compete with the antibody for reaction with the NHS-ester.
-
Prepare Buffer: Use an amine-free buffer such as 1X PBS, pH 7.4.
-
Equilibrate Column: Prepare a spin desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) according to the manufacturer's instructions.
-
Buffer Exchange: Load the antibody solution onto the equilibrated column. Centrifuge as per the manufacturer's protocol to collect the antibody in the desired PBS buffer.
-
Determine Concentration: Measure the absorbance of the purified antibody solution at 280 nm (A₂₈₀) using a spectrophotometer. Calculate the concentration using the Beer-Lambert law (A = εbc) or by using an extinction coefficient of 1.4 mL/(mg·cm) for a typical IgG. Adjust the concentration to 2-10 mg/mL for optimal labeling.
Phase 2: Antibody Azide Modification
This step introduces the azide handle onto lysine residues of the antibody.
-
Prepare NHS-Azide Stock: Immediately before use, dissolve the NHS-PEG4-Azide in anhydrous DMSO to a concentration of 10 mM. NHS-esters are moisture-sensitive and hydrolyze quickly.
-
Calculate Reagent Volume: Determine the volume of 10 mM NHS-Azide solution needed to achieve a 20-fold molar excess relative to the antibody.
-
Moles of Antibody = (Antibody mass in g) / 150,000 g/mol
-
Moles of NHS-Azide needed = 20 x Moles of Antibody
-
Volume of NHS-Azide (µL) = (Moles of NHS-Azide needed * 1,000,000) / 10
-
-
Reaction: Add the calculated volume of NHS-Azide solution to the antibody solution. The final DMSO concentration in the reaction should not exceed 10-20%.
-
Incubate: Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice.
-
Purify: Remove the excess, unreacted NHS-Azide linker using a new, equilibrated spin desalting column as described in Phase 1. This step is crucial to prevent the azide linker from reacting with the DBCO dye in the next phase.
Phase 3: this compound "Click" Conjugation
This is the bioorthogonal reaction where the dye is attached to the azide-modified antibody.
-
Prepare Dye Stock: Dissolve the this compound in anhydrous DMSO to create a 1-10 mM stock solution.
-
Calculate Reagent Volume: Determine the volume of the Cy5.5-DBCO stock solution needed to achieve a 2 to 4-fold molar excess relative to the starting amount of antibody.
-
Moles of DBCO-Dye needed = (2 to 4) x Moles of Antibody
-
Volume of DBCO-Dye (µL) = (Moles of DBCO-Dye needed * 1,000,000) / (Stock Concentration in mM)
-
-
Reaction: Add the calculated volume of Cy5.5-DBCO solution to the azide-modified antibody.
-
Incubate: Incubate the reaction for 4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the dye.
Phase 4: Purification of the Antibody-Dye Conjugate
This step removes any remaining unconjugated dye.
-
Prepare Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column with 1X PBS, pH 7.4. SEC is highly effective for separating the large antibody conjugate from the small, free dye molecules.
-
Load Sample: Carefully load the conjugation reaction mixture onto the column.
-
Elute and Collect:
-
For SEC: Begin eluting with PBS and collect fractions. The brightly colored antibody-dye conjugate will elute first in the void volume, while the smaller, unconjugated dye will be retained longer and elute later.
-
For Spin Column: Centrifuge according to the manufacturer's protocol and collect the eluate containing the purified conjugate.
-
-
Combine Fractions: Pool the fractions that contain the purified conjugate (identified by their color and/or by measuring absorbance).
Phase 5: Characterization (Calculating the Degree of Labeling)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated per antibody. An optimal DOL is typically between 2 and 10.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, ~675 nm (A_max).
-
Calculate the Degree of Labeling (DOL): Use the following formula:
DOL = (A_max × ε_prot) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]
-
A_max: Absorbance of the conjugate at ~675 nm.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_prot: Molar extinction coefficient of the antibody at 280 nm (210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of Cy5.5 at its λ_max (250,000 M⁻¹cm⁻¹).
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (use ~0.05 for Cy5.5).
-
-
Calculate Conjugate Concentration:
-
Antibody Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_prot
-
-
Storage: Store the final conjugate in a stabilizing buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide) at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.
References
Cy5.5(Me)-C3-DBCO for tracking cells in vivo using metabolic labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track cells non-invasively in a living organism is a cornerstone of research in fields such as oncology, immunology, and regenerative medicine. This application note describes a robust methodology for tracking cells in vivo using a two-step bioorthogonal approach: metabolic labeling of the cell surface with azide groups, followed by covalent attachment of the near-infrared fluorescent probe, Cy5.5(Me)-C3-DBCO, through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This copper-free click chemistry reaction is highly specific and biocompatible, making it ideal for studies in living systems.[1][] The process begins with the introduction of an unnatural azide-modified sugar, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz), to the cells.[3][4] The cells' natural metabolic machinery incorporates these sugars into cell surface glycans, effectively displaying azide chemical reporters.[5] Subsequently, the systemically administered this compound, which contains a strained dibenzocyclooctyne (DBCO) group, selectively and covalently reacts with the azide-tagged cells. The bright and stable fluorescence of the Cy5.5(Me) dye allows for sensitive and long-term visualization of the labeled cells in vivo.
Principle of the Technology
The methodology is based on a two-step process that leverages metabolic glycoengineering and bioorthogonal click chemistry.
-
Metabolic Labeling: Cells are incubated with a peracetylated azido-sugar (e.g., Ac4ManNAz). This sugar is taken up by the cells and, after deacetylation, is processed by the sialic acid biosynthetic pathway. The resulting azide-modified sialic acid is then incorporated into glycoproteins on the cell surface. This process effectively tags the cell surface with bioorthogonal azide (-N3) groups with minimal perturbation to the cell's physiology.
-
In Vivo Click Chemistry: The this compound probe is administered in vivo (e.g., via intravenous injection). The DBCO moiety of the probe is a strained alkyne that rapidly and specifically reacts with the azide groups on the surface of the metabolically labeled cells via SPAAC. This reaction forms a stable triazole linkage, covalently attaching the Cy5.5(Me) fluorophore to the target cells for subsequent imaging. This reaction is highly efficient and proceeds at physiological temperatures without the need for a toxic copper catalyst.
Key Applications
-
Cell Migration and Trafficking: Tracking the movement and homing of immune cells, stem cells, or cancer cells.
-
Tumor Metastasis: Visualizing the dissemination of cancer cells from a primary tumor.
-
Pharmacokinetics: Monitoring the biodistribution and lifespan of cell-based therapies.
-
In Vivo Imaging: Non-invasive, longitudinal monitoring of cellular grafts and therapeutic agents.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Excitation Maximum (λex) | ~678 nm |
| Emission Maximum (λem) | ~694 nm |
| Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ |
| Reactive Group | Dibenzocyclooctyne (DBCO) |
| Reacts With | Azides (-N3) |
| Solubility | Good in DMSO, DMF |
| Storage | -20°C, protected from light |
Table 2: Recommended Starting Concentrations for Labeling Protocols
| Reagent | In Vitro Cell Culture | In Vivo Administration (Mouse Model) |
|---|---|---|
| Ac4ManNAz | 25-50 µM for 1-3 days | 10-50 mg/kg/day for 3 days |
| This compound | 10-50 µM for 15-60 minutes | 5 mg/kg (intravenous injection) |
Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental model.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol details the metabolic labeling of mammalian cells in culture to display azide groups on the cell surface.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, stem cells)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM.
-
Incubation: Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for SPAAC reaction with this compound.
Protocol 2: In Vitro Labeling of Azide-Modified Cells with this compound
This protocol is for the fluorescent labeling of azide-modified cells (from Protocol 1) for applications like flow cytometry or fluorescence microscopy.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
DMSO
-
Complete cell culture medium or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare this compound Staining Solution: Prepare a 1-2 mM stock solution of this compound in DMSO. Dilute this stock solution in complete culture medium or PBS to a final working concentration of 10-20 µM.
-
SPAAC Reaction: Add the this compound staining solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove any unreacted this compound.
-
Analysis: The cells are now fluorescently labeled and ready for analysis by flow cytometry or imaging. For microscopy, resuspend cells in an appropriate imaging buffer.
Protocol 3: In Vivo Cell Tracking in a Mouse Model
This protocol provides a general workflow for labeling cells ex vivo, transplanting them, and then tracking them in vivo.
Materials:
-
Azide-labeled cells (prepared as in Protocol 1, then harvested and resuspended in a sterile buffer like PBS)
-
Animal model (e.g., immunodeficient mouse)
-
This compound
-
Sterile, biocompatible buffer (e.g., PBS)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Cell Transplantation: Transplant the azide-labeled cells into the mouse model via the desired route (e.g., intravenous, intraperitoneal, or direct injection into a target tissue). Allow time for the cells to engraft or circulate as required by the experimental design.
-
Prepare this compound for Injection: Dissolve this compound in a minimal amount of DMSO and then dilute to the final injection volume with sterile PBS to achieve the desired dose (e.g., 5 mg/kg). Ensure the final concentration of DMSO is biocompatible.
-
Probe Administration: Administer the this compound solution to the mouse, typically via intravenous (tail vein) injection.
-
In Vivo Imaging: At various time points after probe administration (e.g., 4, 24, 48 hours), anesthetize the mouse and perform whole-body fluorescence imaging using an imaging system equipped with the appropriate excitation and emission filters for Cy5.5.
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and harvest organs of interest. Perform ex vivo imaging of the organs to confirm the biodistribution of the labeled cells. Tissues can also be processed for histological analysis to visualize the labeled cells at a microscopic level.
Visualizations
Caption: Experimental workflow for in vivo cell tracking.
Caption: Mechanism of labeling via SPAAC reaction.
References
Live-cell Imaging of Glycans using Cy5.5(Me)-C3-DBCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycans in their native cellular environment is crucial for understanding their roles in various biological processes, including cell signaling, immune response, and disease progression. Metabolic glycan labeling, coupled with bioorthogonal chemistry, has emerged as a powerful tool for visualizing glycans in living cells. This application note details the use of Cy5.5(Me)-C3-DBCO, a bright and photostable near-infrared fluorescent probe, for the imaging of azide-modified glycans in live cells via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry approach offers high specificity and biocompatibility, making it ideal for dynamic studies of glycan trafficking and localization.
Principle
The methodology is a two-step process that allows for the covalent attachment of the this compound fluorophore to cellular glycans.
-
Metabolic Labeling: Cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz). The cells' metabolic machinery processes this unnatural sugar and incorporates it into the glycan structures on the cell surface and within the cell, effectively tagging them with an azide group.
-
Fluorescent Labeling (SPAAC): The azide-tagged glycans are then specifically labeled by introducing this compound. The dibenzocyclooctyne (DBCO) group on the fluorophore reacts with the azide group on the modified glycans through a highly efficient and bioorthogonal [3+2] cycloaddition reaction. This reaction is strain-promoted and does not require a cytotoxic copper catalyst, making it suitable for live-cell imaging.[1]
Data Presentation
Quantitative Properties of this compound
The selection of a suitable fluorophore is critical for successful live-cell imaging. This compound offers excellent photophysical properties for this application.
| Property | Value | Reference |
| Excitation Maximum (λex) | 678 nm | [2] |
| Emission Maximum (λem) | 694 nm | [2] |
| Molar Extinction Coefficient (ε) | 190,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [3] |
| Solubility | Water, DMSO, DMF |
Comparison with Other Fluorophores
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Mammalian Cells with Ac₄ManNAz
This protocol describes the metabolic incorporation of azide groups into the glycans of cultured mammalian cells.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel for microscopy (e.g., glass-bottom dishes or chamber slides) at a density that will result in 70-80% confluency at the time of imaging.
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in sterile DMSO to a final concentration of 10 mM.
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 10-50 µM. For example, add 5 µL of a 10 mM stock solution to 1 mL of medium for a final concentration of 50 µM.
-
Incubation: Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and should be determined empirically.
Protocol 2: Live-Cell Fluorescence Labeling of Azide-Modified Glycans with this compound
This protocol details the fluorescent labeling of azide-modified glycans on live cells using SPAAC.
Materials:
-
Metabolically labeled cells from Protocol 1
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium)
-
PBS, sterile
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM. Store any unused stock solution at -20°C, protected from light and moisture.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-20 µM. The optimal concentration should be determined for each cell type to maximize signal and minimize background.
-
Washing: Gently wash the metabolically labeled cells twice with warm PBS to remove any residual Ac₄ManNAz.
-
Fluorescent Labeling: Remove the final PBS wash and add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Final Washes: Wash the cells three times with warm live-cell imaging medium to remove any unreacted this compound.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation/Emission: ~678/694 nm).
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for Cy5.5 in Super-Resolution Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cy5.5 is a far-red, near-infrared fluorescent dye belonging to the cyanine family. Its emission in the near-infrared spectrum makes it particularly valuable for biological imaging applications where minimizing background autofluorescence and achieving deep tissue penetration are critical.[1] The photophysical properties of Cy5.5, including its ability to be photoswitched between a fluorescent "on" state and a dark "off" state, make it a suitable candidate for super-resolution microscopy (SRM), particularly for single-molecule localization microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM).[2][3]
Key Super-Resolution Microscopy Applications
Cy5.5 is primarily utilized in STORM and its variant, direct STORM (dSTORM). While it shares similarities with the more commonly used Cy5, its distinct spectral properties can be advantageous for multi-color imaging setups.
-
STORM (Stochastic Optical Reconstruction Microscopy): In STORM, Cy5.5 is often paired with an "activator" dye, such as Cy3.[4] The activator dye helps to return the "reporter" dye (Cy5.5) from a stable dark state to a fluorescent state upon illumination with a specific wavelength.[4] This controlled, stochastic activation of a sparse subset of fluorophores in each imaging frame allows for their precise localization, ultimately leading to the reconstruction of a super-resolved image.
-
dSTORM (direct STORM): This technique does not necessarily require an activator-reporter pair. Instead, it relies on specific imaging buffers containing reducing and oxidizing agents to induce the "blinking" of individual fluorophores like Cy5.5. The dye is driven into a long-lived dark state from which it stochastically returns to the fluorescent state, allowing for single-molecule detection and localization.
-
Multi-Color Imaging: The distinct emission spectrum of Cy5.5 allows it to be used in combination with other fluorophores for multi-color super-resolution imaging. By using different activator-reporter pairs (e.g., Alexa 405-Cy5, Cy3-Cy5.5) that can be selectively activated, or by spectrally separating the emission of different dyes, multiple targets within a cell can be resolved simultaneously.
Data Presentation: Photophysical and Performance Data
The performance of a fluorophore in SMLM is critically dependent on properties such as photon yield and duty cycle (the fraction of time spent in the fluorescent "on" state). High photon numbers are essential for achieving high localization precision.
| Property | Cy5.5 | Cy5 | Notes |
| Excitation Maximum (nm) | ~675 - 678 | ~649 | |
| Emission Maximum (nm) | ~694 - 695 | ~664 | |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~190,000 | ~250,000 | Indicates light-absorbing capability. |
| Quantum Yield | 0.23 | 0.28 | Efficiency of converting absorbed light into emitted fluorescence. |
| Photons per Switching Event | ~6,000 | ~6,000 | Critical for localization precision. Higher numbers are better. |
| On/Off Duty Cycle | High | Low | A low duty cycle is generally preferred to ensure sparse activation and minimize spatial overlap of single emitters. |
Note: Photophysical properties can vary depending on the local chemical environment and the specific imaging buffer used.
Experimental Protocols
Protocol 1: Antibody Conjugation with Cy5.5 NHS Ester
This protocol describes the covalent labeling of primary or secondary antibodies with Cy5.5 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.
Materials:
-
Antibody (1-5 mg/mL in amine-free buffer like PBS)
-
Cy5.5 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification Column (e.g., size-exclusion chromatography, such as a NAP-5 column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) to remove any amine-containing buffers (e.g., Tris) or stabilizers like sodium azide. Adjust the final concentration to 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Reaction Setup:
-
Transfer the antibody solution to the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).
-
Calculate the required volume of the dye solution. A 10- to 20-fold molar excess of dye to antibody is a common starting point.
-
Add the dye solution to the antibody solution dropwise while gently stirring.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., NAP-5) pre-equilibrated with PBS.
-
Collection: Collect the first colored fraction, which contains the Cy5.5-conjugated antibody.
-
Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for the Cy5.5 dye).
-
Storage: Store the conjugated antibody at 4°C, protected from light. Add a preservative like sodium azide if required for long-term storage.
Protocol 2: Sample Preparation for (d)STORM Imaging
This protocol provides a general workflow for preparing adherent cells for immunofluorescence-based (d)STORM imaging.
Materials:
-
Cells grown on high-precision glass coverslips (#1.5)
-
Paraformaldehyde (PFA), methanol-free
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 3-5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary Antibody (unconjugated)
-
Secondary Antibody (conjugated with Cy5.5, see Protocol 1)
-
Mounting Medium (e.g., ProLong Diamond or a dSTORM imaging buffer)
Procedure:
-
Fixation:
-
Wash cells briefly with warm PBS.
-
Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Dilute the primary antibody in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Staining:
-
Dilute the Cy5.5-conjugated secondary antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Post-fixation (Optional): To further stabilize the sample, you can post-fix with 4% PFA for 10 minutes.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium or directly proceed to imaging in a dSTORM buffer.
Protocol 3: dSTORM Imaging Workflow
This protocol outlines the steps for acquiring dSTORM data using Cy5.5. The key is the imaging buffer that facilitates the photoswitching.
dSTORM Imaging Buffer (Glox Buffer with Thiol):
-
Buffer A: 10% (w/v) Glucose in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl. Store at 4°C.
-
Buffer B: GLOX enzyme solution. Dissolve Glucose Oxidase and Catalase in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl. Aliquot and store at -20°C.
-
Reducing Agent: 1 M β-mercaptoethanol (BME) or mercaptoethylamine (MEA). Prepare fresh.
Final Imaging Buffer (Prepare immediately before use):
-
To 1 mL of Buffer A, add:
-
10 µL of GLOX solution (Buffer B)
-
10 µL of 1 M BME or MEA (final concentration 10-100 mM)
-
Imaging Procedure:
-
Microscope Setup: Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination to minimize background fluorescence. Ensure lasers for activation (e.g., 405 nm, optional for some dSTORM) and excitation (e.g., 640-647 nm) are aligned.
-
Sample Mounting: Place the prepared coverslip in an imaging chamber and add the freshly prepared dSTORM imaging buffer.
-
Find Region of Interest: Using low-power 647 nm laser illumination, locate the region of interest.
-
Induce Dark State: Increase the 647 nm laser power to drive most of the Cy5.5 molecules into the dark state. You should observe the conventional fluorescence image fade significantly.
-
Image Acquisition:
-
Set the camera to acquire a stream of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
Continuously illuminate the sample with the 647 nm excitation laser.
-
If using an activator-reporter pair or if stochastic activation is slow, apply a low-power activation laser (e.g., 405 nm) to bring molecules back from the dark state to the fluorescent state. The power of this laser controls the density of activated molecules per frame.
-
-
Data Analysis:
-
Process the acquired image stack with localization software (e.g., ThunderSTORM, rapidSTORM, or commercial packages).
-
The software identifies single-molecule blinking events in each frame, fits their positions with sub-pixel accuracy (typically using a 2D Gaussian function), and compiles the localizations from all frames.
-
The final super-resolution image is reconstructed from the coordinates of all localized molecules.
-
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicolor Super-Resolution Fluorescence Imaging via Multi-Parameter Fluorophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
Application Notes and Protocols for Dual-Modal Imaging using Cy5.5(Me)-C3-DBCO and PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-modal imaging, combining the high sensitivity and quantitative nature of Positron Emission Tomography (PET) with the high resolution of near-infrared (NIR) fluorescence imaging, offers a powerful tool for preclinical research and has significant potential for clinical translation.[1][2][3] This approach enables non-invasive, whole-body visualization of biological processes with PET, complemented by intraoperative fluorescence-guided surgery or detailed ex vivo tissue analysis.[1][3]
This document outlines the application of Cy5.5(Me)-C3-DBCO, a near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, in a pretargeted dual-modal imaging strategy. The DBCO moiety facilitates a copper-free "click chemistry" reaction with an azide- or tetrazine-modified targeting vector, such as an antibody, which is pre-administered and allowed to accumulate at the target site. A subsequent injection of a radiolabeled small molecule that also contains a bioorthogonal reaction partner to the targeting vector, along with the this compound, allows for both PET and fluorescence imaging. This pretargeting approach enhances the tumor-to-background signal ratio and reduces the radiation dose to non-target tissues compared to directly labeled antibodies.
Key Components and Principles
The core of this dual-modal imaging strategy lies in bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder (IEDDA) reaction.
-
Targeting Vector: An antibody, antibody fragment, or other biomolecule with high affinity for a specific biological target (e.g., a tumor-associated antigen). This vector is modified with a bioorthogonal handle (e.g., an azide or trans-cyclooctene).
-
PET Radiotracer: A small molecule chelator (e.g., NOTA, DFO) conjugated to a bioorthogonal handle (e.g., tetrazine) and labeled with a positron-emitting radionuclide (e.g., 64Cu, 89Zr, 18F).
-
Fluorescent Probe: this compound, which will react with an azide-modified targeting vector.
The experimental workflow involves two main stages:
-
Pretargeting: Administration of the modified targeting vector, allowing time for it to bind to the target and for unbound vector to clear from circulation.
-
Imaging: Co-administration of the radiolabeled PET tracer and the this compound fluorescent probe, followed by dual-modal imaging.
Pretargeted Dual-Modal Imaging Workflow
Caption: Workflow for pretargeted dual-modal PET/NIRF imaging.
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Antibody
This protocol describes the modification of a targeting antibody with azide groups for subsequent reaction with DBCO-functionalized probes.
Materials:
-
Targeting antibody (e.g., anti-HER2, anti-EGFR)
-
Azido-NHS ester
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography columns (e.g., PD-10)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody in PBS at a concentration of 5-10 mg/mL.
-
NHS Ester Solution: Dissolve the azido-NHS ester in DMSO to a concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the azido-NHS ester solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove unconjugated azido-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Determine the antibody concentration (e.g., using a NanoDrop spectrophotometer) and the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry.
Protocol 2: Radiolabeling of a Tetrazine-Functionalized Chelator with 64Cu
This protocol outlines the radiolabeling of a NOTA-tetrazine conjugate with 64Cu for use as the PET imaging agent.
Materials:
-
NOTA-tetrazine conjugate
-
64CuCl2 in 0.1 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Metal-free water
-
C18 Sep-Pak light cartridge
-
Ethanol
-
Saline
Procedure:
-
Reaction Setup: In a sterile, metal-free microcentrifuge tube, add 10-20 µg of the NOTA-tetrazine conjugate dissolved in sodium acetate buffer.
-
Radiolabeling: Add 1-5 mCi (37-185 MBq) of 64CuCl2 to the tube. Adjust the pH to 5.5 if necessary.
-
Incubation: Incubate the reaction mixture at 40-50°C for 30 minutes.
-
Quality Control: Spot a small aliquot of the reaction mixture on a TLC plate and develop with a suitable mobile phase to determine the radiochemical yield.
-
Purification:
-
Activate a C18 Sep-Pak cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash with water to remove unchelated 64Cu.
-
Elute the 64Cu-NOTA-tetrazine with ethanol.
-
Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.
-
Protocol 3: In Vivo Dual-Modal Imaging in a Tumor Xenograft Model
This protocol details the pretargeting and imaging steps in a mouse model bearing subcutaneous tumors.
Animal Model:
-
Athymic nude mice bearing subcutaneous tumor xenografts (e.g., HER2-positive NCI-N87 cells).
Procedure:
-
Pretargeting:
-
Administer 100 µg of the azide-modified antibody intravenously (tail vein injection) into each mouse.
-
Allow the antibody to accumulate at the tumor site and clear from circulation for 24 to 72 hours. The optimal time interval should be determined empirically.
-
-
Probe Administration:
-
Prepare a co-injection solution containing approximately 300-350 µCi (11.1-13.0 MBq) of the 64Cu-labeled tetrazine PET probe and a molar equivalent of this compound in sterile saline.
-
Administer the probe mixture intravenously.
-
-
PET/CT Imaging:
-
At desired time points post-injection (e.g., 1, 4, 12, and 24 hours), anesthetize the mice and perform PET/CT imaging.
-
Acquire static PET scans for 5-10 minutes at each time point.
-
The CT scan is used for anatomical co-registration and attenuation correction.
-
-
Near-Infrared Fluorescence Imaging:
-
Following the final PET scan, perform in vivo NIRF imaging using an appropriate imaging system (e.g., IVIS Spectrum).
-
Use an excitation filter around 675 nm and an emission filter around 720 nm.
-
-
Ex Vivo Biodistribution:
-
After the final imaging session, euthanize the mice.
-
Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity using a gamma counter to determine the percent injected dose per gram (%ID/g).
-
Perform ex vivo NIRF imaging of the collected tissues to correlate with the radioactivity measurements.
-
Data Presentation
Quantitative Biodistribution Data
| Tissue | %ID/g at 4h p.i. (Directly Labeled Antibody) | %ID/g at 4h p.i. (Pretargeted PET Probe) | Tumor-to-Muscle Ratio (Pretargeted) |
| Blood | 15.2 ± 2.5 | 1.8 ± 0.6 | - |
| Tumor | 20.1 ± 3.8 | 6.4 ± 1.7 | 21.5 ± 5.6 |
| Liver | 8.5 ± 1.9 | 2.5 ± 0.8 | - |
| Kidneys | 5.2 ± 1.1 | 4.1 ± 1.3 | - |
| Muscle | 1.5 ± 0.4 | 0.3 ± 0.1 | - |
Note: Data are representative values synthesized from preclinical studies and should be adapted based on experimental results.
Imaging System Parameters
| Modality | Parameter | Setting |
| PET | Radionuclide | 64Cu |
| Energy Window | 350-750 keV | |
| Acquisition Time | 10 min | |
| Reconstruction | 3D OSEM | |
| NIRF | Excitation Wavelength | 675 nm |
| Emission Wavelength | 720 nm | |
| Exposure Time | 1-5 s | |
| Binning | Medium |
Signaling Pathway and Bioorthogonal Reaction
Caption: Bioorthogonal ligation at the tumor cell surface.
Conclusion
The combination of this compound and a radiolabeled PET probe in a pretargeted dual-modal imaging strategy provides a versatile and powerful platform for cancer imaging. This approach leverages the strengths of both PET and NIRF imaging, offering high-sensitivity, quantitative, whole-body imaging along with high-resolution optical visualization. The use of bioorthogonal chemistry is key to this strategy, enabling the separation of the targeting vector's slow pharmacokinetics from the rapid clearance of the imaging probes, thereby improving image contrast and reducing radiation exposure to non-target tissues. These protocols provide a framework for researchers to apply this advanced imaging technique in their preclinical studies.
References
Application Notes and Protocols for Cy5.5(Me)-C3-DBCO in Single-Molecule Tracking Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the fluorescent probe Cy5.5(Me)-C3-DBCO for single-molecule tracking (SMT) experiments. This document outlines the principles of labeling, key photophysical properties of the dye, detailed experimental protocols for cell surface protein labeling and imaging, and an example application in tracking epidermal growth factor receptor (EGFR) dynamics.
Introduction to this compound and Single-Molecule Tracking
Single-molecule tracking is a powerful technique that allows for the observation of individual protein dynamics in living cells, providing insights into molecular mechanisms that are often obscured in ensemble measurements. The choice of the fluorescent probe is critical for successful SMT experiments, requiring high brightness, photostability, and specific labeling to the target of interest.
This compound is a near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This DBCO moiety enables covalent labeling of azide-modified biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly specific and biocompatible "click chemistry" reaction that does not require a cytotoxic copper catalyst. These characteristics make this compound an excellent choice for labeling and tracking single molecules in live-cell imaging.
Quantitative Data Presentation
A summary of the key quantitative data for this compound and comparable dyes is presented below. This information is crucial for designing and optimizing single-molecule tracking experiments.
Table 1: Photophysical Properties of this compound
| Property | Value | References |
| Excitation Maximum (λex) | ~678 nm | |
| Emission Maximum (λem) | ~694 nm | |
| Molar Extinction Coefficient | ~190,000 M⁻¹cm⁻¹ | |
| Solubility | Water, DMSO, DMF | |
| Reactive Group | DBCO (Dibenzocyclooctyne) |
Table 2: Comparison of Common Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |
| DBCO | ~0.1 | Fast kinetics, good stability | |
| DIBO | 0.17 | Very fast kinetics | |
| BCN | 0.14 | Favorable reaction rate | |
| DIFO | 0.076 | Slower kinetics |
Experimental Protocols
This section provides detailed protocols for labeling cell surface proteins with this compound and performing single-molecule tracking experiments using Total Internal Reflection Fluorescence (TIRF) microscopy.
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azide Sugars
This protocol describes the incorporation of an azide-containing sugar into cellular glycans, which can then be labeled with this compound.
Materials:
-
Adherent mammalian cells (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
Imaging medium (e.g., FluoroBrite DMEM)
Procedure:
-
Metabolic Labeling:
-
Seed cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Replace the culture medium with medium containing 25-50 µM Ac₄ManNAz.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for the incorporation of the azide sugar into cell surface glycoproteins.
-
-
SPAAC Reaction:
-
Prepare a fresh dilution of this compound in pre-warmed complete culture medium to a final concentration of 10-20 µM.
-
Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.
-
Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted dye.
-
Replace the PBS with pre-warmed imaging medium.
-
The cells are now ready for single-molecule tracking.
-
Protocol 2: Single-Molecule Tracking with TIRF Microscopy
This protocol outlines the setup and acquisition of single-molecule tracking data using a TIRF microscope.
Materials:
-
Labeled cells in a glass-bottom dish
-
TIRF microscope equipped with:
-
A high numerical aperture objective (e.g., 100x, NA > 1.45)
-
A laser line suitable for exciting Cy5.5 (e.g., 640 nm or 647 nm)
-
An EMCCD or sCMOS camera for sensitive detection
-
Environmental chamber to maintain 37°C and 5% CO₂
-
Procedure:
-
Microscope Setup:
-
Turn on the microscope, laser, and environmental chamber, allowing them to stabilize.
-
Place the dish with the labeled cells on the microscope stage.
-
Bring the cells into focus using brightfield or DIC imaging.
-
-
TIRF Illumination:
-
Switch to TIRF illumination and adjust the angle of the laser to achieve total internal reflection. This will excite only the fluorophores within a thin layer (~100 nm) of the cell membrane that is in contact with the coverslip, minimizing background fluorescence.
-
-
Image Acquisition:
-
Set the laser power to an appropriate level to achieve a good signal-to-noise ratio without causing rapid photobleaching.
-
Acquire a time-lapse series of images with a high frame rate (e.g., 20-50 frames per second) to capture the dynamics of the single molecules.
-
The length of the acquisition will depend on the photostability of the dye and the biological process being observed.
-
-
Data Analysis:
-
Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, or custom scripts in MATLAB) to detect and track the fluorescent spots in the image series.
-
The software will generate trajectories of individual molecules, from which quantitative information such as diffusion coefficients, confinement, and interaction kinetics can be extracted.
-
Mandatory Visualizations
Signaling Pathway: EGFR Activation and Dimerization
The following diagram illustrates a simplified signaling pathway of Epidermal Growth Factor Receptor (EGFR) activation, a process that can be studied using single-molecule tracking. Upon ligand (EGF) binding, EGFR monomers dimerize, leading to autophosphorylation and the initiation of downstream signaling cascades. Tracking individual EGFR molecules can reveal the dynamics of this dimerization and activation process.
Caption: Simplified EGFR activation and signaling pathway.
Experimental Workflow
The diagram below outlines the general experimental workflow for single-molecule tracking of cell surface proteins using this compound.
Caption: Experimental workflow for single-molecule tracking.
Logical Relationship: SPAAC Reaction
This diagram illustrates the bioorthogonal reaction between an azide-modified protein and this compound.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Troubleshooting & Optimization
How to reduce background fluorescence with Cy5.5(Me)-C3-DBCO
Welcome to the technical support center for Cy5.5(Me)-C3-DBCO. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to minimize background fluorescence and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] The DBCO moiety allows for copper-free "click chemistry" reactions with azide-containing molecules, forming a stable triazole linkage.[1][3] Its fluorescence in the NIR spectrum is advantageous as it minimizes autofluorescence from biological samples.[4] The fluorescence of Cy5.5 DBCO is also stable over a wide pH range (pH 4-10).
Q2: What are the primary sources of background fluorescence when using this compound?
High background fluorescence can originate from several sources:
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Autofluorescence: Endogenous molecules within cells and tissues, such as NADH, collagen, elastin, and lipofuscin, can emit their own fluorescence, which may interfere with the signal from Cy5.5.
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Unreacted Dye: Residual, unbound this compound in the sample is a significant contributor to background signal.
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Non-specific Binding: The dye or the molecule it is conjugated to (e.g., an antibody) may bind non-specifically to cellular components or the imaging vessel.
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Suboptimal Staining Protocol: Inadequate blocking, insufficient washing, or inappropriate antibody concentrations can all lead to increased background.
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Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.
Q3: How can I purify my this compound conjugate to remove unreacted dye?
Purification is a critical step to ensure a good signal-to-noise ratio. Common methods for purifying dye-conjugated molecules include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effectively removing smaller, unreacted dye molecules from larger, conjugated proteins or antibodies.
-
Dialysis: Allows for the diffusion of small, unbound dye molecules across a semi-permeable membrane, while retaining the larger, conjugated product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for high-resolution separation of the conjugate from free dye.
-
pH-Controlled Extraction: This method exploits the change in solubility of the fluorescent dye at different pH levels to separate it from the labeled molecule using an organic solvent like butanol.
Troubleshooting Guides
Problem 1: High Uniform Background Fluorescence
This is often due to issues with the staining protocol, autofluorescence, or the imaging medium itself.
Troubleshooting Steps:
-
Optimize Antibody/Protein Concentration: Titrate your primary and secondary antibodies (if applicable) to find the optimal concentration that provides a strong signal with minimal background.
-
Improve Washing Steps: Increase the number and duration of washing steps after incubation with the fluorescently labeled molecule to remove unbound reagents.
-
Enhance Blocking: Increase the incubation time for the blocking step or try a different blocking agent. Common blocking agents include bovine serum albumin (BSA) and normal serum from the species in which the secondary antibody was raised.
-
Check Imaging Medium: Phenol red and other components in cell culture media can be fluorescent. Image your cells in an optically clear, phenol red-free medium or buffered saline solution.
-
Evaluate Fixation Method: Aldehyde fixatives can increase autofluorescence. Consider reducing the fixation time or switching to a different fixative like chilled methanol or ethanol, especially for cell surface targets.
Problem 2: Punctate or Non-Specific Staining
This type of background is often caused by aggregation of the fluorescent conjugate or non-specific binding to cellular structures.
Troubleshooting Steps:
-
Centrifuge/Filter the Conjugate: Before applying the fluorescently labeled molecule to your sample, centrifuge or filter it to remove any aggregates that may have formed during storage or conjugation.
-
Optimize Permeabilization: If staining intracellular targets, the permeabilization step is crucial. Insufficient permeabilization can lead to poor antibody penetration, while overly harsh permeabilization can damage cell morphology and expose sticky intracellular components. Titrate the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin).
-
Consider Non-Specific DBCO Reactions: DBCO reagents can sometimes react non-specifically with thiol groups on cysteine residues of proteins. If you observe non-specific labeling of proteins, ensure your azide-containing target is in sufficient molar excess during the click reaction to outcompete potential side reactions.
-
Include Appropriate Controls: Always include a negative control (e.g., cells that do not express the target protein or a sample stained with an isotype control antibody) to assess the level of non-specific binding.
Quantitative Data Summary
Table 1: Recommended Starting Conditions for DBCO-Azide Click Chemistry
| Parameter | Recommendation | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 (or inverted if the azide molecule is precious) | A molar excess of one component can improve reaction efficiency. For antibody conjugations, a 1.5 to 10-fold excess may be beneficial. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures lead to faster reaction rates. For sensitive biomolecules, 4°C is recommended. |
| Reaction Time | 4-12 hours at room temperature; overnight at 4°C | Longer incubation times can increase yield, especially at lower temperatures. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | For biomolecules, aqueous buffers are preferred. If the DBCO reagent has low aqueous solubility, it can be dissolved in a small amount of DMSO or DMF before adding to the aqueous reaction mixture. |
Table 2: Common Reagents for Reducing Autofluorescence
| Reagent | Target of Autofluorescence | Notes |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can reduce Schiff bases formed during fixation. Results can be variable. |
| Sudan Black B | Lipofuscin and other lipids | A non-fluorescent stain that quenches autofluorescence. |
| Eriochrome Black T | Lipofuscin and formalin-induced autofluorescence | Another quenching agent. |
| PBS Perfusion | Red blood cells (heme groups) | Perfusing tissues with PBS before fixation can remove red blood cells, a source of broad-spectrum autofluorescence. |
Experimental Protocols
Protocol 1: General Workflow for Reducing Background in Immunofluorescence with Cy5.5-DBCO Labeled Antibodies
This protocol assumes the antibody has already been conjugated with this compound and purified.
-
Cell/Tissue Preparation:
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Culture cells on glass-bottom dishes or coverslips suitable for microscopy to reduce background from plasticware.
-
For tissue sections, ensure proper fixation and sectioning. If possible, perfuse with PBS prior to fixation to remove red blood cells.
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Troubleshooting: If high autofluorescence is observed, try reducing the fixation time or switching to chilled methanol for 10 minutes at -20°C.
-
-
Washing:
-
Wash the sample three times with PBS for 5 minutes each to remove the fixative.
-
-
Permeabilization (for intracellular targets):
-
Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% BSA or 10% normal goat serum in PBS) for at least 1 hour at room temperature.
-
Troubleshooting: Increase blocking time or try a different blocking agent if non-specific binding is high.
-
-
Primary Antibody Incubation (if using an indirect method with an azide-modified primary and Cy5.5-DBCO secondary):
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash extensively with PBS (e.g., 3-5 times for 5-10 minutes each).
-
-
Cy5.5-DBCO Labeled Antibody Incubation:
-
Dilute the Cy5.5-DBCO labeled antibody in blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Wash three times with PBS for 10 minutes each, protected from light.
-
Perform a final rinse with deionized water.
-
-
Mounting and Imaging:
-
Mount the coverslip with an anti-fade mounting medium.
-
Image using appropriate laser lines and filters for Cy5.5 (Excitation max ~678 nm, Emission max ~694 nm).
-
Always include an unstained control sample to assess the level of autofluorescence.
-
Visualizations
Caption: Workflow for fluorescence imaging with background reduction steps.
References
Troubleshooting low labeling efficiency in copper-free click chemistry
Welcome to the technical support center for copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments for efficient labeling.
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry and why is it used?
Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that enables the covalent joining of two molecules without the need for a cytotoxic copper catalyst.[1] The reaction's driving force is the high ring strain of a cyclooctyne molecule, which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[1][2] This method is particularly advantageous for applications in living systems, such as live-cell imaging, where copper toxicity is a significant concern.[1]
Q2: My SPAAC reaction has a low labeling efficiency. What are the common causes?
Several factors can contribute to low yields in copper-free click chemistry:
-
Reagent Quality and Stability: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during long-term storage, leading to degradation.[3]
-
Steric Hindrance: Bulky molecules or functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.
-
Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact reaction kinetics.
Q3: How can I improve the yield of my SPAAC reaction?
To improve your reaction yield, consider the following optimization strategies:
-
Optimize Reactant Concentrations: Generally, using a slight excess (e.g., 1.5-5 fold molar excess) of one reagent can help drive the reaction to completion.
-
Adjust Reaction Time and Temperature: While many SPAAC reactions proceed at room temperature, increasing the temperature to 37°C can enhance the reaction rate. Extending the incubation time to 12-24 hours may also improve yields for slower reactions.
-
Select an Appropriate Buffer and pH: The choice of buffer and pH can significantly influence reaction rates. For example, HEPES buffer has been shown to provide higher reaction rates compared to PBS for some SPAAC reactions. A pH range of 7-8.5 is generally recommended for bioconjugation.
-
Incorporate a PEG Linker: Introducing a polyethylene glycol (PEG) linker between the cyclooctyne or azide and the molecule of interest can increase the distance between the reacting molecules, minimizing steric hindrance and potentially improving solubility.
-
Use a Co-solvent: For hydrophobic reagents, adding a small amount of a compatible organic co-solvent, such as DMSO, can improve solubility. However, the final concentration should be kept low (typically below 10%) to avoid denaturation of biomolecules like proteins.
Troubleshooting Guides
Issue: Low or No Product Formation
This troubleshooting guide will help you systematically identify the potential cause of low or no product formation in your SPAAC reaction.
References
Technical Support Center: Optimizing Cy5.5(Me)-C3-DBCO for Live Cell Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Cy5.5(Me)-C3-DBCO for live cell staining applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent probe used for live cell imaging. It consists of a bright, photostable near-infrared Cy5.5 dye attached to a DBCO (Dibenzocyclooctyne) moiety via a methyl-C3 linker. The DBCO group allows for a copper-free "click chemistry" reaction with azide-tagged molecules on the surface of live cells. This specific and biocompatible reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enables precise labeling of cellular targets.[1][2]
Q2: What is the recommended starting concentration for this compound in live cell staining?
A2: A good starting point for optimization is to test a concentration range of 5-20 µM.[3] However, the optimal concentration is cell-type and application-dependent, so a titration is highly recommended to find the best balance between signal intensity and background noise.
Q3: How long should I incubate the cells with this compound?
A3: Incubation times can vary significantly, from 30 minutes to overnight (12-24 hours). A typical starting point is 30-60 minutes at 37°C.[3] Shorter incubation times can help minimize background fluorescence, while longer times may be necessary for complete reaction, especially at lower concentrations. The ideal incubation time should be determined empirically for your specific experimental setup.
Q4: Is this compound toxic to cells?
A4: DBCO-conjugated dyes, including DBCO-Cy5, have been shown to have low cytotoxicity at concentrations typically used for live cell imaging. One study demonstrated that DBCO-Cy5 concentrations up to 100 µM did not significantly impact cell viability over a 3-day incubation period. However, it is always best practice to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Q5: Can I use this compound for intracellular staining?
A5: Cy5.5 DBCO is generally not recommended for staining intracellular components in fixed and permeabilized cells due to the potential for high background signal. It is primarily designed for labeling azide-modified molecules on the surface of live cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescent Signal | 1. Inefficient metabolic labeling: Insufficient azide groups on the cell surface. 2. Low this compound concentration: The concentration of the dye is too low for detection. 3. Short incubation time: The reaction has not gone to completion. 4. Incorrect imaging settings: Microscope filters are not optimal for Cy5.5 (Ex/Em: ~673/692 nm). | 1. Optimize the concentration and incubation time of the azide-containing metabolic precursor. 2. Increase the this compound concentration in a stepwise manner (e.g., 10 µM, 20 µM, 50 µM). 3. Increase the incubation time (e.g., 2 hours, 4 hours, or overnight at 4°C). 4. Ensure you are using the correct filter set for Cy5.5. |
| High Background Fluorescence | 1. Excess unbound dye: Insufficient washing after staining. 2. High this compound concentration: Too much dye leads to non-specific binding. 3. Cell autofluorescence: Some cell types naturally exhibit higher autofluorescence in the far-red spectrum. 4. Long incubation time: Extended incubation can sometimes increase non-specific binding. | 1. Increase the number and duration of washing steps with pre-warmed buffer after incubation. 2. Reduce the this compound concentration. 3. Image an unstained control sample to determine the level of autofluorescence and adjust imaging parameters accordingly. 4. Reduce the incubation time. |
| High Cell Death or Altered Morphology | 1. Cytotoxicity of the dye: Although generally low, some cell lines may be more sensitive. 2. Harsh experimental conditions: Suboptimal buffer, temperature, or extended imaging times can stress cells. 3. Phototoxicity: Excessive exposure to excitation light. | 1. Perform a cytotoxicity assay (e.g., MTT or Live/Dead stain) to determine the optimal non-toxic concentration. 2. Use a physiologically compatible buffer (e.g., phenol red-free HBSS) and maintain cells at 37°C and 5% CO2 during incubation and imaging. 3. Minimize exposure to excitation light by using the lowest possible laser power and exposure time. |
| Uneven or Patchy Staining | 1. Uneven distribution of azide groups: Inconsistent metabolic labeling across the cell population. 2. Cell clumping: Cells are not in a single-cell suspension. 3. Inadequate mixing of the dye: The staining solution was not mixed thoroughly. | 1. Ensure homogenous culture conditions during metabolic labeling. 2. Ensure cells are well-separated before and during staining. 3. Gently mix the staining solution before and during addition to the cells. |
Data Presentation
Table 1: Concentration-Dependent Effects of DBCO-Cy5 on Live Cells
| Concentration (µM) | Relative Fluorescence Intensity (Binding) | Cell Viability (%) (after 72h incubation) |
| 0 | Baseline | ~100% |
| 10 | Increased | Not significantly different from control |
| 25 | Further Increased | Not significantly different from control |
| 50 | Saturated | Not significantly different from control |
| 100 | Saturated | Not significantly different from control |
Data synthesized from studies on DBCO-Cy5 showing concentration-dependent binding and low cytotoxicity. Actual values will vary depending on the cell type, azide labeling efficiency, and imaging parameters.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration and Incubation Time
This protocol outlines a systematic approach to determine the optimal staining conditions for your specific cell line and application.
Materials:
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Azide-labeled live cells cultured in an appropriate imaging dish (e.g., glass-bottom plate)
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This compound stock solution (e.g., 1 mM in DMSO)
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Live-cell imaging buffer (e.g., pre-warmed phenol red-free HBSS or complete culture medium)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Controls: Unlabeled cells (no azide precursor) and azide-labeled cells with no DBCO dye.
Procedure:
-
Prepare Staining Solutions:
-
Prepare a series of dilutions of this compound in pre-warmed live-cell imaging buffer. Suggested final concentrations to test: 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM.
-
Always prepare fresh dilutions for each experiment.
-
-
Cell Staining:
-
Wash the azide-labeled cells twice with pre-warmed PBS.
-
Add the prepared staining solutions to the cells.
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Incubate the cells at 37°C in a 5% CO2 incubator for a set amount of time. To start, use a 60-minute incubation. To optimize incubation time, test various durations (e.g., 30 min, 60 min, 2 hours, 4 hours) with the optimal concentration determined from the first step.
-
-
Washing:
-
Remove the staining solution.
-
Gently wash the cells three to five times with pre-warmed live-cell imaging buffer to remove any unbound dye.
-
-
Imaging:
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Add fresh pre-warmed imaging buffer to the cells.
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Image the cells using a fluorescence microscope with the appropriate filter set for Cy5.5 (Excitation: ~673 nm, Emission: ~692 nm).
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Use consistent imaging settings (e.g., laser power, exposure time, gain) across all conditions to allow for accurate comparison.
-
-
Data Analysis:
-
Signal-to-Noise Ratio (SNR): Quantify the mean fluorescence intensity of the specifically stained cell surface and a background region without cells. Calculate the SNR by dividing the mean cell fluorescence by the mean background fluorescence.
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Cell Viability: After imaging, perform a cell viability assay (e.g., using Calcein-AM/Ethidium Homodimer-1 or Trypan Blue exclusion) to assess any potential cytotoxicity of the staining conditions.
-
Visualizations
Caption: Signaling pathway of the SPAAC reaction.
Caption: Experimental workflow for optimization.
Caption: Troubleshooting logical relationships.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Cy5.5(Me)-C3-DBCO storage conditions to maintain reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Cy5.5(Me)-C3-DBCO to ensure optimal reactivity in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To maintain the reactivity and integrity of this compound, it is crucial to store it under the correct conditions. Improper storage can lead to degradation of the DBCO moiety and quenching of the Cy5.5 fluorophore.
Q2: How should I handle the product upon receipt?
Upon receiving this compound, it is recommended to centrifuge the vial briefly to ensure the lyophilized powder is at the bottom. For long-term storage, the product should be stored at -20°C in the dark and under desiccated conditions.[1][2][3][4]
Q3: Can I store this compound in solution?
If you need to prepare a stock solution, it is best to do so immediately before use. If storage in solution is unavoidable, aliquot the solution into single-use volumes and store at -80°C for up to six months or at -20°C for up to one month. The stock solution should be protected from light and stored under a nitrogen atmosphere to prevent degradation. Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for reconstituting this compound?
This compound is soluble in a variety of organic solvents. The most commonly recommended solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For some applications, it may also be soluble in water or other aqueous buffers. Always refer to the manufacturer's specific instructions for your product lot.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature (Solid) | -20°C | Minimizes degradation of the DBCO group and the Cy5.5 fluorophore. |
| Temperature (Solution) | -80°C (up to 6 months) or -20°C (up to 1 month) | Preserves stability of the reconstituted product for a limited time. |
| Light Exposure | Store in the dark. | The Cy5.5 fluorophore is light-sensitive and can photobleach. |
| Moisture | Store in a desiccated environment. | Moisture can lead to hydrolysis and degradation of the compound. |
| Atmosphere (Solution) | Store under nitrogen. | Prevents oxidation of the compound. |
| Freeze-Thaw Cycles | Avoid repeated cycles. | Can lead to degradation of the molecule and reduced reactivity. |
Troubleshooting Guide
Issue: Low or no reactivity of this compound in a click chemistry reaction.
This is a common issue that can often be traced back to improper storage or handling.
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper storage | 1. Verify Storage Conditions: Confirm that the product has been consistently stored at -20°C, protected from light, and in a desiccated environment. 2. Check Expiration Date: Ensure the product is within its recommended shelf life. 3. Perform a Small-Scale Test: React a small amount of the this compound with a fresh, reliable azide-containing compound to test its reactivity. |
| Inactive DBCO moiety | 1. Review Handling of Stock Solutions: If using a stock solution, ensure it was stored correctly (aliquoted, -80°C, protected from light, minimal freeze-thaw cycles). 2. Consider a New Vial: If the stock solution is old or has been handled improperly, it is best to use a fresh vial of lyophilized powder to prepare a new solution immediately before the experiment. |
| Photobleaching of the Cy5.5 fluorophore | 1. Minimize Light Exposure: During all experimental steps, protect the product and any reaction mixtures from direct light by covering vials and tubes with aluminum foil. 2. Use Appropriate Filters: When performing fluorescence imaging, use the correct filter sets for Cy5.5 (Excitation max: ~678 nm, Emission max: ~694 nm) to minimize photobleaching. |
| Solvent Incompatibility | 1. Confirm Solubility: Ensure that the solvent used to reconstitute the this compound is appropriate and that the compound is fully dissolved before use. 2. Check for Precipitate: Visually inspect the solution for any precipitate. If present, gently warm and vortex to redissolve. |
Experimental Workflow & Signaling Pathway Diagrams
To provide a clearer understanding of the experimental process and the underlying chemical reaction, the following diagrams have been created.
Caption: Experimental workflow for using this compound.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Key Experimental Protocol: Generic Labeling of an Azide-Modified Protein
This protocol provides a general procedure for labeling an azide-modified protein with this compound. It is essential to optimize the conditions for your specific protein and application.
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Prepare the Protein:
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Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
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Ensure the buffer is free of any azide-reactive components.
-
-
Prepare this compound Stock Solution:
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Briefly centrifuge the vial of lyophilized this compound.
-
Reconstitute the powder in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Vortex briefly to ensure the compound is fully dissolved.
-
-
Perform the Labeling Reaction:
-
Add the this compound stock solution to the protein solution at a 5-20 molar excess. The optimal ratio should be determined empirically.
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Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction can also be performed overnight at 4°C. Protect the reaction from light.
-
-
Purify the Labeled Protein:
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Remove the unreacted this compound using a desalting column, spin column, or dialysis.
-
The choice of purification method will depend on the protein's size and characteristics.
-
-
Determine the Degree of Labeling (DOL):
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Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (for Cy5.5).
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Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and Cy5.5.
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This technical support guide provides a comprehensive overview of the storage, handling, and troubleshooting of this compound to help you achieve successful and reproducible experimental results.
References
Technical Support Center: Quenching Unreacted DBCO-NHS Ester
This technical support center provides troubleshooting guidance and frequently asked questions regarding the quenching of unreacted Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester following antibody labeling procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the unreacted DBCO-NHS ester after antibody labeling?
It is crucial to quench the unreacted DBCO-NHS ester to prevent non-specific labeling of other primary amine-containing molecules in subsequent downstream applications.[1][2][3] Failure to quench the reaction can lead to the conjugation of the DBCO moiety to unintended targets, resulting in high background signals and inaccurate experimental outcomes. The quenching step ensures that all reactive NHS esters are deactivated.[4][5]
Q2: What are the recommended quenching reagents for DBCO-NHS ester reactions?
Primary amine-containing buffers are the most common and effective quenching reagents. These include:
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Tris (tris(hydroxymethyl)aminomethane) : Widely used for its efficiency in quenching NHS ester reactions.
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Glycine : Another common choice that effectively quenches the reaction.
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Lysine : Can also be used as a quenching agent.
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Ethanolamine : While a possibility, some users have reported issues, and alternatives like Tris or glycine are generally preferred.
Q3: How does the quenching reaction work?
The quenching reaction involves the nucleophilic attack of the primary amine from the quenching reagent (e.g., Tris) on the carbonyl carbon of the NHS ester. This displaces the N-hydroxysuccinimide (NHS) group and forms a stable, covalent amide bond between the DBCO molecule and the quenching agent, rendering the DBCO-NHS ester inactive.
Q4: Can I use a buffer containing primary amines, like Tris-buffered saline (TBS), during the antibody labeling step?
No, you should avoid buffers containing primary amines during the labeling reaction. These buffers will compete with the primary amines on the antibody (N-terminus and lysine residues) for reaction with the DBCO-NHS ester, which will significantly reduce the efficiency of your antibody labeling. Recommended buffers for the labeling reaction include phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH of 7.2-8.5.
Q5: What are the potential side reactions to be aware of during the labeling and quenching process?
The primary side reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, leading to the formation of an unreactive carboxylic acid and the release of NHS. This hydrolysis is more pronounced at higher pH values. Therefore, it is essential to prepare the DBCO-NHS ester solution in a dry organic solvent like DMSO or DMF immediately before use and to perform the conjugation promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in downstream applications | Incomplete quenching of unreacted DBCO-NHS ester. | Ensure the quenching reagent is added at a sufficient final concentration (e.g., 50-100 mM for Tris). Increase the incubation time for the quenching step to ensure the reaction goes to completion (e.g., 15-30 minutes at room temperature). |
| Low labeling efficiency | Presence of primary amines in the labeling buffer. | Perform a buffer exchange to an amine-free buffer (e.g., PBS) before adding the DBCO-NHS ester. |
| Hydrolysis of the DBCO-NHS ester. | Prepare the DBCO-NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged storage of the reagent in aqueous solutions. | |
| Precipitation of the antibody during labeling | High concentration of organic solvent (DMSO or DMF). | Ensure the final concentration of the organic solvent in the reaction mixture is kept low, typically below 20%. |
| The DBCO moiety increases the hydrophobicity of the antibody. | Consider using a DBCO-PEG-NHS ester variant, as the PEG spacer can improve solubility. |
Experimental Protocols
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol outlines the general steps for labeling an antibody with DBCO-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
DBCO-NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column or other purification device.
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Antibody Labeling: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the Reaction: Add the quenching buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate: Incubate for 15 minutes at room temperature to ensure all unreacted DBCO-NHS ester is quenched.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis.
Protocol 2: Quenching Reagent Comparison
To determine the optimal quenching reagent for your specific antibody conjugate, you can perform a comparative experiment.
Materials:
-
Aliquots of the antibody labeling reaction mixture (after incubation with DBCO-NHS ester).
-
Quenching solutions (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine, pH 8.0).
-
Downstream detection reagent (e.g., an azide-functionalized fluorescent probe).
Procedure:
-
Divide the antibody labeling reaction mixture into separate tubes.
-
To each tube, add a different quenching reagent to the same final concentration (e.g., 100 mM).
-
Incubate for 15 minutes at room temperature.
-
Purify each sample using a desalting column.
-
React the purified, DBCO-labeled antibodies with an azide-functionalized fluorescent probe.
-
Analyze the fluorescence intensity and background signal for each condition to determine which quenching reagent resulted in the best signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for quenching reagents. The optimal conditions may vary depending on the specific antibody and experimental setup.
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature |
| Tris-HCl | 50 - 100 mM | 5 - 15 minutes | Room Temperature or on ice |
| Glycine | 20 - 50 mM | 15 minutes | Room Temperature |
Visualizations
Caption: Workflow for antibody labeling with DBCO-NHS ester and quenching.
Caption: Competing reactions for DBCO-NHS ester: labeling vs. quenching.
References
Effect of sodium azide in buffers on Cy5.5(Me)-C3-DBCO reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Cy5.5(Me)-C3-DBCO in click chemistry reactions, with a specific focus on the interference caused by sodium azide in buffers.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of sodium azide in laboratory buffers?
Sodium azide (NaN₃) is commonly used as a bacteriostatic agent in many biological buffers and antibody solutions to prevent microbial growth.[1][2] It is also used in flow cytometry to prevent the capping, shedding, and internalization of antibody-antigen complexes.[3]
Q2: Can I use buffers containing sodium azide in my this compound conjugation reaction?
No, it is strongly advised to avoid using buffers containing sodium azide when working with DBCO reagents.[4][5] Sodium azide has a significant negative impact on the efficiency of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry reactions.
Q3: How does sodium azide interfere with the this compound reaction?
The azide anion (N₃⁻) from sodium azide is a nucleophile that reacts directly with the strained alkyne (DBCO) group of your Cy5.5 molecule. This reaction, often referred to as quenching, forms a stable triazole ring, thereby consuming the DBCO reagent and making it unavailable to react with your target azide-modified molecule. This leads to a significant decrease in conjugation efficiency or even complete failure of the labeling experiment.
Q4: What are the visible signs of a failed or inefficient conjugation reaction due to sodium azide?
A primary indicator of a failed reaction is a low degree of labeling (DOL) or no detectable fluorescence from your target molecule after the conjugation and purification steps. You may also observe inconsistent results between experiments if the concentration of sodium azide varies.
Q5: How can I remove sodium azide from my buffers or antibody solutions?
Sodium azide can be effectively removed from solutions using standard laboratory techniques such as:
-
Spin Desalting Columns: A quick and efficient method for buffer exchange for small sample volumes.
-
Dialysis: Suitable for larger volumes, allowing the diffusion of small molecules like sodium azide out of the sample while retaining larger biomolecules.
-
Gel Filtration Chromatography: Another effective method for separating proteins from small molecules like sodium azide.
Q6: Are there any alternatives to sodium azide that are compatible with DBCO chemistry?
Yes, if a preservative is required, consider using alternatives that do not contain azides. Some potential options include ProClin™ or Thimerosal. However, it is always recommended to perform a small-scale compatibility test with your specific reagents. For short-term storage and during the reaction, sterile filtration of your buffers and working in aseptic conditions can also prevent microbial contamination.
Q7: Does sodium azide affect the Cy5.5 fluorophore itself?
The primary interference of sodium azide is with the DBCO moiety, not the Cy5.5 dye. However, other components in a reaction mixture or improper handling can affect the stability and fluorescence of cyanine dyes. It is always good practice to follow the manufacturer's guidelines for handling and storage of fluorescent probes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no Cy5.5 fluorescence after conjugation | Presence of sodium azide in the reaction buffer. | Remove sodium azide from all buffers and protein solutions prior to conjugation using dialysis or a spin desalting column. |
| Suboptimal reaction conditions. | Optimize the molar excess of the this compound reagent and increase the incubation time or temperature as recommended by the manufacturer. | |
| Degradation of the DBCO reagent. | Ensure the DBCO reagent is stored correctly and protected from moisture. Reconstitute it immediately before use. | |
| Inconsistent labeling efficiency between experiments | Variable concentrations of sodium azide in different buffer preparations. | Standardize your protocol to exclude sodium azide from all reaction components. Prepare fresh, azide-free buffers for each experiment. |
| Incomplete removal of unreacted DBCO-NHS ester before the click reaction. | If applicable, ensure the quenching or removal of any excess NHS ester is complete before adding the azide-containing molecule. | |
| High background fluorescence | Non-specific binding of the Cy5.5-DBCO reagent. | Ensure adequate purification steps (e.g., size exclusion chromatography) are performed after the conjugation to remove any unconjugated dye. |
| Use of permeabilized cells with DBCO reagents. | Cy5.5-DBCO reagents may not be suitable for staining intracellular components of fixed and permeabilized cells due to high background. |
Quantitative Impact of Sodium Azide on Labeling Efficiency
The presence of sodium azide can significantly decrease the degree of labeling (DOL) in SPAAC reactions. The following table summarizes the effect of varying sodium azide concentrations on the efficiency of a typical protein labeling experiment.
| Sodium Azide Concentration (wt%) | Degree of Labeling (DOL) - Relative % |
| 0 | 100% |
| 0.03 | Significantly Decreased |
| 0.3 | Severely Decreased |
| 3 | Near Complete Inhibition |
Data adapted from studies on the effect of sodium azide on SPAAC efficiency. The exact DOL will vary depending on the specific protein, dye, and reaction conditions.
Experimental Protocols
Protocol 1: Removal of Sodium Azide from a Protein Solution
This protocol describes the removal of sodium azide from an antibody or other protein solution using a spin desalting column.
Materials:
-
Protein solution containing sodium azide
-
Spin desalting column (choose the appropriate molecular weight cutoff)
-
Azide-free reaction buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Column Equilibration: Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the azide-free reaction buffer.
-
Sample Loading: Add your protein sample to the top of the equilibrated column.
-
Centrifugation: Centrifuge the column at the recommended speed and time. The protein will be collected in the eluate, while the smaller sodium azide molecules will be retained in the column matrix.
-
Protein Recovery: Collect the purified protein solution from the collection tube.
-
Concentration Measurement: Measure the protein concentration to determine the recovery yield.
Protocol 2: General Protocol for this compound Conjugation
This protocol provides a general workflow for conjugating a this compound to an azide-modified biomolecule.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Azide-free reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF for reconstituting the DBCO reagent
Procedure:
-
Reagent Preparation:
-
Ensure your azide-modified biomolecule is in an azide-free buffer.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified biomolecule with the desired molar excess of the this compound solution.
-
The final concentration of DMSO or DMF in the reaction mixture should typically be below 20%.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted this compound using an appropriate purification method, such as size exclusion chromatography, HPLC, or dialysis.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein and the Cy5.5 dye.
-
Visualizations
Caption: Chemical pathways showing the intended reaction versus the interference by sodium azide.
Caption: Recommended experimental workflow for Cy5.5-DBCO conjugation.
References
Addressing steric hindrance in Cy5.5(Me)-C3-DBCO labeling of DNA
Technical Support Center: Cy5.5(Me)-C3-DBCO DNA Labeling
Welcome to the technical support center for this compound DNA labeling. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and how does it label DNA?
A1: this compound is a fluorescent dye molecule used in bioconjugation.[1][2] It consists of three parts:
-
Cy5.5(Me): A near-infrared cyanine dye that provides the fluorescent signal.
-
C3: A three-carbon atom spacer.
-
DBCO (Dibenzocyclooctyne): A reactive group that participates in copper-free click chemistry.[1][3][4]
Labeling occurs via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The DBCO group on the dye reacts specifically and efficiently with an azide group that has been incorporated into the DNA molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions suitable for biological molecules.
Q2: My DNA labeling efficiency with this compound is very low. What are the potential causes and solutions related to steric hindrance?
A2: Low labeling efficiency is a common issue, often stemming from steric hindrance. The bulky nature of both the Cy5.5 dye and the DBCO group, combined with the complex three-dimensional structure of DNA, can impede the reaction.
Potential Causes of Steric Hindrance:
-
Inaccessible Azide Position: The azide group on the DNA may be located in a sterically crowded region, such as deep within the major or minor groove, or near complex secondary structures (e.g., hairpins, G-quadruplexes).
-
Short Linker Arm: The C3 linker on the this compound molecule may be too short to allow the reactive DBCO group to reach the azide on the DNA effectively.
-
Dye Aggregation: Cyanine dyes like Cy5.5 are known to aggregate, which can further increase steric bulk and reduce the availability of the DBCO group for reaction.
Troubleshooting Strategies:
-
Optimize Azide Placement: If possible, redesign the azide-modified oligonucleotide to place the azide at a more accessible position, such as the 5' or 3' terminus, or via a longer internal linker.
-
Increase Linker Length: Use a DBCO-dye conjugate with a longer spacer arm (e.g., a PEG linker). Longer linkers provide greater flexibility and distance from the bulky dye, which can help overcome steric clashes.
-
Adjust Reaction Conditions:
-
Increase Reaction Time: While SPAAC reactions are generally fast, extending the incubation time to 12-24 hours may improve yields when steric hindrance is a factor.
-
Optimize Temperature: Perform the reaction at a slightly elevated temperature (e.g., 37°C) to increase molecular motion and the probability of successful reactive encounters.
-
Increase Reagent Concentration: A higher concentration of the DBCO-dye can help drive the reaction to completion. A 2 to 4-fold molar excess of the DBCO reagent over the azide-DNA is often recommended.
-
-
Include Denaturants: For DNA with strong secondary structures, consider adding a low concentration of a denaturant like urea or formamide to the reaction buffer to make the azide site more accessible. This should be done with caution to avoid permanently denaturing the DNA if its structure is critical for downstream applications.
-
Use Additives to Reduce Aggregation: Including additives such as a small percentage of DMSO (up to 20%) or certain salts in the reaction buffer can help to reduce the aggregation of the cyanine dye.
Q3: Can I monitor the progress of my labeling reaction?
A3: Yes, the DBCO group has a characteristic UV absorbance peak at approximately 310 nm. You can monitor the decrease in this absorbance over time using a UV-Vis spectrophotometer to track the consumption of the DBCO reagent and thus the progress of the reaction.
Q4: How should I purify the labeled DNA after the reaction?
A4: Purification is crucial to remove unreacted dye, which can interfere with downstream applications. Several methods can be used:
-
Ethanol or Acetone Precipitation: This is a common method for purifying oligonucleotides and DNA.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on size and is effective for removing smaller, unreacted dye molecules from the larger, labeled DNA.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique provides high-resolution separation and is an excellent method for purifying labeled DNA.
-
Polyacrylamide Gel Electrophoresis (PAGE): For smaller DNA fragments, denaturing PAGE can be used to separate the labeled product from the unlabeled starting material, as the labeled DNA will have a different mobility.
Quantitative Data Summary
The efficiency and kinetics of SPAAC reactions are critical for experimental design. The tables below summarize key quantitative data.
Table 1: Second-Order Rate Constants for DBCO-Azide Reactions
| Reactants | Rate Constant (M⁻¹s⁻¹) | Conditions |
| DBCO + Benzyl Azide | 0.24 | Not specified |
| DBCO + Phenyl Azide | 0.033 | CH₃CN:H₂O = 3:1 |
| BCN + Benzyl Azide | 0.07 | Not specified |
| BCN + Phenyl Azide | 0.2 | CH₃CN:H₂O = 3:1 |
Data sourced from a study on oxidation-induced click chemistry. BCN (Bicyclo[6.1.0]nonyne) is another cyclooctyne used in copper-free click chemistry and is included for comparison.
Table 2: Recommended Reaction Parameters for DBCO Labeling
| Parameter | Recommended Value | Notes |
| Molar Ratio (DBCO:Azide) | 1.5 - 4 fold excess of DBCO | Higher excess can drive the reaction but may require more stringent purification. |
| Temperature | 4 - 37°C | Higher temperatures can increase reaction rates but may affect biomolecule stability. |
| Reaction Time | 2 - 24 hours | Longer times may be necessary for sterically hindered systems. |
| pH | 7.0 - 8.5 | SPAAC is efficient over a broad pH range. |
| Solvent | Aqueous buffers (e.g., PBS) | Up to 20% DMSO can be added to improve solubility of reagents. |
Detailed Experimental Protocols
Protocol: Labeling of Azide-Modified Oligonucleotide with this compound
This protocol provides a general guideline. Optimization may be required based on the specific DNA sequence and its modifications.
Materials:
-
Azide-modified DNA oligonucleotide.
-
This compound.
-
Nuclease-free water.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
Procedure:
-
Prepare the Azide-Modified DNA:
-
Dissolve the azide-modified DNA in nuclease-free water or PBS to a final concentration of 1 mM.
-
-
Prepare the this compound Stock Solution:
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Note: Prepare this solution fresh before each use and protect it from light.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water or PBS to reach the final reaction volume.
-
Azide-modified DNA (to a final concentration of 100 µM).
-
This compound stock solution (to a final concentration of 200-400 µM, representing a 2-4 fold molar excess).
-
-
Vortex the reaction mixture gently.
-
Protect the tube from light by wrapping it in aluminum foil.
-
-
Incubation:
-
Incubate the reaction at room temperature (25°C) for 4-12 hours, or at 4°C overnight. For potentially hindered reactions, incubation at 37°C may be beneficial.
-
-
Purification:
-
Purify the labeled oligonucleotide using a suitable method such as ethanol precipitation, SEC, or RP-HPLC to remove excess dye.
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency of the purified product using UV-Vis spectrophotometry (measuring absorbance at 260 nm for DNA and at the excitation maximum for Cy5.5, typically around 675 nm).
-
Store the labeled DNA at -20°C, protected from light.
-
Visualizations
Experimental Workflow for DNA Labeling
Caption: Workflow for this compound labeling of azide-modified DNA.
Troubleshooting Decision Tree for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low DNA labeling efficiency.
References
Technical Support Center: Optimizing Cy5.5(Me)-C3-DBCO Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Cy5.5(Me)-C3-DBCO imaging experiments.
Troubleshooting Guide
High background and low signal-to-noise ratio are common challenges in fluorescence imaging. Below are specific issues you may encounter with this compound and steps to resolve them.
Issue 1: High Background Fluorescence
High background can obscure the specific signal from your target, making data interpretation difficult.
-
Question: I am observing high background fluorescence across my entire sample. What are the likely causes and how can I reduce it?
-
Answer: High background fluorescence with this compound can stem from several factors, including non-specific binding of the probe, inadequate blocking, or issues with your washing steps. Cy5.5 dyes, due to their hydrophobic nature, can sometimes exhibit non-specific binding. Additionally, Cy5.5 DBCO reagents may not be suitable for staining intracellular components of fixed and permeabilized cells due to high backgrounds.[1]
Here is a systematic approach to troubleshoot and reduce high background:
1. Optimize Blocking: Inadequate blocking is a frequent cause of non-specific binding.
- Blocking Agents: Bovine Serum Albumin (BSA) is a common blocking agent. Using an appropriate concentration is crucial.
- Incubation Time: Ensure you are blocking for a sufficient amount of time.
2. Refine Washing Steps: Insufficient washing can leave unbound probe in the sample.
- Detergents: Including a non-ionic detergent like Tween-20 in your wash buffer can help to disrupt non-specific hydrophobic interactions.[2][3]
- Number and Duration of Washes: Increasing the number and duration of wash steps can significantly reduce background.
3. Adjust Probe Concentration: Using an excessive concentration of the this compound probe can lead to increased non-specific binding.
4. Consider the Sample Type: For live-cell imaging, ensure your medium is phenol red-free, as it can contribute to background fluorescence.
Table 1: Troubleshooting High Background Fluorescence
| Potential Cause | Recommended Solution | Typical Concentration/Parameter | Notes |
| Inadequate Blocking | Optimize BSA concentration in blocking buffer. | 1-5% (w/v) BSA | Higher concentrations are not always better and can sometimes impair signal. |
| Increase blocking incubation time. | 1-2 hours at room temperature or overnight at 4°C | ||
| Insufficient Washing | Add Tween-20 to the wash buffer. | 0.05-0.1% (v/v) | Higher concentrations may disrupt cell membranes. |
| Increase the number of washes. | 3-5 washes | ||
| Increase the duration of each wash. | 5-15 minutes per wash | ||
| High Probe Concentration | Titrate the this compound probe to find the optimal concentration. | Start with the manufacturer's recommendation and perform a dilution series. | The goal is to maximize the signal-to-noise ratio. |
| Autofluorescence | Image an unstained control sample to assess autofluorescence. | N/A | If autofluorescence is high, consider using a different imaging wavelength if possible. |
Issue 2: Weak or No Specific Signal
A weak or absent signal can be as problematic as high background.
-
Question: My specific signal is very weak or undetectable. What could be wrong?
-
Answer: A weak signal can be due to a variety of factors, from inefficient click chemistry reaction to problems with the imaging setup.
1. Verify the Click Chemistry Reaction: The copper-free click reaction between DBCO and an azide is generally efficient, but issues can still arise.
- Reagent Integrity: Ensure your azide-modified target and this compound are not degraded.
- Reaction Conditions: While copper-free, the reaction is still dependent on factors like pH and temperature.
2. Check Imaging Settings: Incorrect imaging parameters will lead to poor signal detection.
- Excitation and Emission Wavelengths: Confirm you are using the correct filter sets for Cy5.5 (Excitation max ~675 nm, Emission max ~694 nm).
- Exposure Time and Laser Power: Insufficient exposure time or laser power will result in a weak signal. However, be mindful of photobleaching.
Table 2: Troubleshooting Weak or No Specific Signal
| Potential Cause | Recommended Solution | Notes |
| Inefficient Click Reaction | Check the integrity and concentration of your azide-modified molecule. | |
| Ensure the this compound probe is properly stored and not expired. | ||
| Optimize reaction time and temperature. | Reactions are typically fast at room temperature. | |
| Incorrect Imaging Settings | Verify the excitation and emission filters match the spectral properties of Cy5.5. | |
| Increase exposure time and/or laser power incrementally. | Balance signal enhancement with the risk of phototoxicity and photobleaching. | |
| Low Target Abundance | Ensure your target molecule is expressed at a detectable level. | Use positive controls to verify target expression. |
Frequently Asked Questions (FAQs)
-
Question: What is the role of the "Me-C3" linker in this compound?
-
Answer: The "Me-C3" in this compound refers to a three-carbon (propyl) linker with a methyl group. Linkers, or spacers, are used to connect the fluorescent dye (Cy5.5) to the reactive moiety (DBCO). The C3 linker provides a short, flexible spacer that can help to reduce steric hindrance between the dye and the target molecule, potentially improving the efficiency of the click reaction. The methyl group may slightly increase the hydrophobicity of the linker. Shorter carbon chain linkers like C3 are used when the proximity of the dye to the target does not cause issues.[4]
-
Question: Can I use this compound for intracellular staining?
-
Answer: Caution is advised when using Cy5.5 DBCO reagents for staining intracellular components of fixed and permeabilized cells, as this can lead to high background fluorescence.[1] If intracellular staining is necessary, extensive optimization of blocking and washing steps is crucial.
-
Question: How can I quantify the signal-to-noise ratio in my images?
-
Answer: The signal-to-noise ratio (SNR) can be calculated by measuring the mean fluorescence intensity of your specifically stained region of interest (ROI) and dividing it by the standard deviation of the background fluorescence in a region where there should be no specific signal. A higher SNR indicates a better-quality image with a clearer distinction between the signal and the background.
Experimental Protocols
Protocol 1: General Protocol for Live-Cell Imaging with this compound
This protocol assumes cells have been pre-labeled with an azide-containing molecule.
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and culture overnight.
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Azide Labeling: Incubate cells with the azide-containing substrate according to your specific experimental protocol.
-
Washing: Gently wash the cells two to three times with warm, phenol red-free cell culture medium.
-
Probe Incubation: Prepare a working solution of this compound in warm, phenol red-free medium. A typical starting concentration is 5-20 µM. Incubate the cells with the probe solution for 30-60 minutes at 37°C, protected from light.
-
Final Washes: Wash the cells three to five times with warm, phenol red-free medium to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.5 (e.g., Ex: 650-680 nm, Em: 690-720 nm).
Protocol 2: General Protocol for Fixed-Cell Imaging with this compound
This protocol is for cells that have been azide-labeled prior to fixation.
-
Fixation: Fix azide-labeled cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting an intracellular azide, permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Probe Incubation: Dilute this compound in blocking buffer to the desired concentration (e.g., 5-20 µM). Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash cells three to five times with PBS containing 0.05% Tween-20 for 5-10 minutes each.
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Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope with Cy5.5 filter sets.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Key factors influencing the signal-to-noise ratio.
References
Validation & Comparative
A Head-to-Head Comparison: Cy5.5(Me)-C3-DBCO vs. Alexa Fluor 680 DBCO for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the choice of dye is critical to experimental success. This guide provides an objective comparison of two popular near-infrared (NIR) dyes functionalized for copper-free click chemistry: Cy5.5(Me)-C3-DBCO and Alexa Fluor 680 DBCO. By examining their photophysical properties, performance in bioconjugation, and overall advantages, this document aims to equip researchers with the data needed to make an informed decision for their specific applications.
Both Cy5.5 and Alexa Fluor 680 are spectrally similar fluorophores, emitting in the near-infrared range, which is highly advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1][2] The dibenzocyclooctyne (DBCO) group enables their covalent attachment to azide-modified biomolecules via a bioorthogonal and copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This method is prized for its high efficiency, specificity, and biocompatibility, making it ideal for labeling sensitive biological samples.
Photophysical Properties: A Quantitative Look
The performance of a fluorescent dye is fundamentally determined by its photophysical properties. Key metrics include the maximum excitation and emission wavelengths (λex/λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The molar extinction coefficient indicates how strongly the dye absorbs light at a given wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. The product of these two values is a measure of the dye's brightness.
| Property | This compound | Alexa Fluor 680 DBCO | Reference |
| Excitation Max (λex) | ~678-684 nm | ~679 nm | [2][4] |
| Emission Max (λem) | ~694-710 nm | ~702 nm | |
| Molar Extinction Coefficient (ε) | ~190,000 - 211,000 M⁻¹cm⁻¹ | ~184,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.2 - 0.21 | ~0.36 | |
| Calculated Brightness (ε x Φ) | ~38,000 - 44,310 | ~66,240 | - |
As the data indicates, while both dyes have similar spectral characteristics and high molar extinction coefficients, Alexa Fluor 680 exhibits a significantly higher quantum yield. This translates to a greater overall brightness, which can be a critical advantage for detecting low-abundance targets.
Performance in Bioconjugation: Beyond the Specs
While photophysical properties provide a baseline, the performance of these dyes when conjugated to biomolecules, such as antibodies, is a more practical measure of their utility. Studies comparing the broader families of Cy dyes and Alexa Fluor dyes have revealed key differences in their performance post-conjugation.
Alexa Fluor dyes are generally reported to be more photostable than their Cy dye counterparts. This increased resistance to photobleaching allows for longer exposure times during imaging and more robust data acquisition. Furthermore, Cy dyes, including Cy5.5, have a tendency to form aggregates on proteins, especially at higher degrees of labeling. This aggregation can lead to a phenomenon known as self-quenching, where the fluorescence of the dye is diminished, thereby reducing the overall brightness of the conjugate. Alexa Fluor dyes exhibit significantly less self-quenching, resulting in brighter and more reliable conjugates, even at high dye-to-protein ratios.
Experimental Protocols
The following is a generalized protocol for labeling an azide-modified antibody with either this compound or Alexa Fluor 680 DBCO. It is important to note that optimal reaction conditions, such as the molar excess of the dye, may need to be determined empirically for each specific antibody and application.
Antibody Labeling via Copper-Free Click Chemistry
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor 680 DBCO dissolved in anhydrous DMSO
-
Desalting column for purification of the conjugate
Procedure:
-
Prepare the Antibody: Ensure the azide-modified antibody is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.
-
Prepare the Dye Solution: Immediately before use, dissolve the DBCO-functionalized dye in anhydrous DMSO to create a stock solution (e.g., 1-10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-dye solution to the azide-modified antibody. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye and purify the antibody-dye conjugate using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~680 nm). The purified conjugate is ready for use in downstream applications.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps and concepts.
Conclusion: Making the Right Choice
Both this compound and Alexa Fluor 680 DBCO are powerful tools for fluorescently labeling biomolecules in the near-infrared spectrum.
Choose this compound if:
-
You are working with well-established protocols that have been optimized for this dye.
-
Cost is a primary consideration, as Cy dyes can sometimes be a more economical option.
Choose Alexa Fluor 680 DBCO if:
-
Maximum brightness and photostability are critical for your application, especially for detecting low-abundance targets or when performing long-term imaging.
-
You need to label your biomolecule at a high density without significant fluorescence quenching.
-
You require a highly reliable and consistent fluorescent signal for quantitative studies.
For most applications, the superior brightness and photostability of Alexa Fluor 680 DBCO make it the preferred choice for achieving high-quality, reproducible results in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The initial investment in a higher-performing dye can often lead to more robust data and clearer experimental outcomes.
References
A Researcher's Guide to Near-Infrared Fluorophores: A Photostability Comparison of Cy5.5 Dyes
For researchers, scientists, and drug development professionals working with fluorescence-based applications, the selection of a robust and reliable near-infrared (NIR) fluorophore is paramount. Among the plethora of options, Cyanine5.5 (Cy5.5) has been a popular choice. However, with advancements in dye chemistry, several alternatives now offer potentially superior performance, particularly in terms of photostability—a critical factor for quantitative and long-term imaging experiments.
This guide provides an objective comparison of the photostability of Cy5.5 against other commonly used NIR fluorophores: Alexa Fluor 680, IRDye 800CW, and DyLight 755. The information presented is supported by experimental data from various sources to aid in making an informed decision for your specific research needs.
Photophysical Properties: A Side-by-Side Comparison
The intrinsic brightness and spectral characteristics of a fluorophore are fundamental to its performance. The following table summarizes the key photophysical properties of Cy5.5 and its alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| Cy5.5 | ~675-678 | ~694-710 | ~250,000 | ~0.23 | Aqueous Buffer |
| Alexa Fluor 680 | ~679 | ~702 | ~184,000 | ~0.36 | Aqueous Buffer |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.09 - 0.12 | PBS, Water[1] |
| DyLight 755 | ~754 | ~776 | ~220,000 | High (Specific value not consistently reported) | Aqueous Buffer |
Note: Quantum yields are highly dependent on the local environment, including solvent and conjugation to biomolecules. The values presented are for comparative purposes. The quantum efficiency of the Cy5.5 dye is reportedly higher than that of IRDye® 800CW[2].
Photostability: Resistance to Photobleaching
Photostability, or the ability of a fluorophore to resist photochemical destruction upon exposure to light, is crucial for applications requiring long or repeated imaging sessions, such as time-lapse microscopy and quantitative imaging.
While direct, standardized quantitative comparisons of photobleaching rates across all these dyes are not always available in a single study, the existing literature consistently indicates that Alexa Fluor and IRDye series generally offer superior photostability compared to traditional cyanine dyes like Cy5.5.[3][4]
| Fluorophore | Relative Photostability | Supporting Experimental Observations |
| Cy5.5 | Moderate | Prone to photobleaching, especially under prolonged or high-intensity illumination. Fluorescence loss can occur when conjugated to proteins. |
| Alexa Fluor 680 | High | Spectrally similar to Cy5.5 but exhibits significantly higher photostability. The Alexa Fluor family is known for its high photostability and pH-insensitivity. |
| IRDye 800CW | Very High | Exhibits exceptional photostability, allowing for archiving and re-imaging of blots with minimal signal loss. In a direct comparison, IRDye 680LT (a related dye) was found to be more photostable than Alexa Fluor 680. |
| DyLight 755 | High | DyLight dyes are generally marketed as having superior photostability and brightness compared to traditional cyanine dyes. They are reported to be highly photostable and retain fluorescence over a wide pH range. |
Experimental Protocol for Photostability Comparison
To empirically determine and compare the photostability of different fluorophores in a laboratory setting, the following generalized protocol can be adapted. This protocol aims to measure the rate of fluorescence decay under continuous illumination.
Objective: To quantify and compare the photostability of Cy5.5 and other NIR fluorophores by measuring the decay of their fluorescence intensity under continuous illumination.
Materials:
-
NIR fluorophores of interest (e.g., Cy5.5, Alexa Fluor 680, IRDye 800CW, DyLight 755), either as free dyes or conjugated to a specific antibody or molecule.
-
Phosphate-buffered saline (PBS) or an appropriate imaging buffer.
-
Microscope slides and coverslips.
-
A fluorescence microscope equipped with:
-
A suitable excitation light source (e.g., laser or LED) with adjustable intensity.
-
Appropriate filter sets for each fluorophore.
-
A sensitive camera (e.g., CCD or sCMOS).
-
Time-lapse imaging software.
-
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare solutions of each fluorophore-conjugate at the same concentration in PBS.
-
Mount a small volume of each solution onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
Alternatively, for cell-based assays, prepare cells stained with each fluorophore conjugate using identical protocols.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the first fluorophore to be tested.
-
Set the excitation intensity to a fixed, consistent level that will be used for all samples.
-
Adjust the camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all subsequent measurements.
-
-
Image Acquisition:
-
Bring the sample into focus.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds).
-
Continuously illuminate the sample between acquisitions.
-
Continue the acquisition until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity) or for a predetermined total exposure time.
-
Repeat the process for each fluorophore, ensuring that all parameters (excitation intensity, camera settings, acquisition interval, and total time) are kept identical.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a background ROI (an area with no sample).
-
Normalize the background-corrected intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
The rate of decay of the fluorescence intensity is indicative of the photostability. A slower decay rate signifies higher photostability. The time taken for the fluorescence to decrease to 50% of its initial value (the half-life) can be calculated for a quantitative comparison.
-
Caption: Experimental workflow for comparing fluorophore photostability.
Conclusion
The choice of a near-infrared fluorophore significantly impacts the quality and reliability of fluorescence-based experimental data. While Cy5.5 has been a widely used dye, for applications demanding high photostability, alternatives such as Alexa Fluor 680 and IRDye 800CW offer demonstrably superior performance. Alexa Fluor 680 provides a significant improvement in photostability over Cy5.5 while maintaining similar spectral properties. For the most demanding applications requiring exceptional photostability, IRDye 800CW stands out as a robust choice. DyLight 755 also presents a promising alternative with reported high photostability. Researchers should carefully consider the specific requirements of their experiments, including the need for long-term imaging and quantitative analysis, when selecting the most appropriate NIR fluorophore. The provided experimental protocol offers a framework for conducting in-house comparisons to validate the optimal dye for your specific application and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer.iu.edu [cancer.iu.edu]
A Comparative Analysis of the Quantum Yield of Cyanine Dyes
In the realm of biomedical research and drug development, the selection of fluorescent probes is a critical determinant of experimental success. Cyanine dyes, a versatile class of synthetic fluorophores, are widely employed for their bright fluorescence and diverse applications in imaging and labeling. Among these, Cy5.5 is a popular choice for near-infrared (NIR) imaging. This guide provides a comparative analysis of the quantum yield of Cy5.5 against other commonly used cyanine dyes—Cy3, Cy5, and Cy7—supported by experimental data and methodological insights.
Quantum Yield Comparison of Cyanine Dyes
The quantum yield (Φ) of a fluorophore is a measure of its fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter dye, which is crucial for sensitive detection in various applications. The quantum yields of cyanine dyes can be influenced by several factors, including the solvent, pH, and whether the dye is free or conjugated to a biomolecule.[1][2]
Below is a summary of the quantum yields for Cy3, Cy5, Cy5.5, and Cy7 in commonly used solvents.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| Cy3 | ~550 | ~570 | 0.15[3] | PBS |
| Cy5 | ~650 | ~670 | 0.27[4][5] | PBS |
| 0.4 | Ethanol | |||
| Cy5.5 | 675 | 694 | 0.28 | Not Specified |
| Cy7 | ~750-756 | ~773-779 | ~0.3 | Aqueous Solutions |
Note: The quantum yield values can vary between different suppliers and measurement conditions. The data presented here is a compilation from various sources for comparative purposes.
Factors Influencing Cyanine Dye Quantum Yield
The fluorescence quantum yield of cyanine dyes is not an intrinsic constant but is highly sensitive to the molecular environment. Key factors include:
-
Solvent Polarity and Viscosity: The quantum yield of some cyanine dyes, like Cy3 and Cy5, can be low in non-viscous aqueous solutions due to cis-trans isomerization of the polymethine chain, which provides a non-radiative decay pathway. Increasing the viscosity of the solvent can restrict this isomerization and enhance fluorescence.
-
Aggregation: Cyanine dyes, particularly in aqueous solutions and at higher concentrations, have a tendency to form non-fluorescent aggregates (H-aggregates). This self-quenching effect can significantly reduce the overall fluorescence intensity.
-
Conjugation: The attachment of a cyanine dye to a biomolecule, such as a protein or nucleic acid, can alter its quantum yield. The local environment provided by the biomolecule can either enhance or quench the fluorescence.
Experimental Protocol for Quantum Yield Determination
The determination of fluorescence quantum yield is a standard procedure in photochemistry and is essential for characterizing new fluorescent probes. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly employed.
Principle
The quantum yield of an unknown sample (Φ_x) can be calculated using the following equation by comparing it to a standard (Φ_std) with a known quantum yield:
Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x / n_std)²
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
General Workflow
Caption: Workflow for determining the relative quantum yield of a fluorescent dye.
Detailed Steps:
-
Selection of a Standard: Choose a standard fluorophore with a well-documented quantum yield and spectral properties that are reasonably close to the unknown sample.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the unknown dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The relationship should be linear.
-
Calculate the quantum yield of the unknown sample using the formula mentioned above, utilizing the slopes of the linear fits.
-
Signaling Pathway Visualization
While cyanine dyes themselves are not part of a signaling pathway, they are instrumental in visualizing and tracking components of these pathways. For instance, a Cy5.5-labeled antibody can be used to detect a specific protein in a signaling cascade via immunofluorescence microscopy.
The following diagram illustrates a generic signaling pathway where a fluorescently labeled antibody is used to detect a protein of interest.
Caption: Use of a Cy5.5-labeled antibody to detect a protein in a signaling pathway.
References
A Head-to-Head Comparison: Cy5.5(Me)-C3-DBCO vs. FITC for Superior In Vivo Imaging
For researchers, scientists, and drug development professionals venturing into in vivo imaging, the choice of fluorophore is paramount to generating high-quality, reproducible data. This guide provides an objective comparison of the near-infrared (NIR) fluorophore, Cy5.5(Me)-C3-DBCO, and the conventional visible-light fluorophore, Fluorescein Isothiocyanate (FITC), highlighting the significant advantages of the former for in vivo applications.
The fundamental differences in the spectral properties of this compound and FITC give rise to dramatic distinctions in their performance within a living organism. Operating within the NIR window (approximately 700-900 nm), Cy5.5 offers deep tissue penetration and minimal interference from tissue autofluorescence.[1][2] In contrast, FITC, which fluoresces in the visible spectrum, is hampered by shallow tissue penetration and high background noise, significantly limiting its utility for in vivo studies.[3]
Key Performance Metrics: A Quantitative Overview
The advantages of this compound over FITC for in vivo imaging are not merely theoretical. The following table summarizes key quantitative data, underscoring the superior performance of the near-infrared dye.
| Performance Metric | This compound (NIR) | FITC (Visible) | Advantage of Cy5.5 |
| Excitation Wavelength (nm) | ~678 | ~495 | Deeper tissue penetration of excitation light. |
| Emission Wavelength (nm) | ~694 | ~525 | Deeper tissue penetration of emitted signal; avoids autofluorescence.[1] |
| Tissue Penetration Depth | Several millimeters to centimeters[4] | Sub-millimeter | Enables imaging of deeper tissues and organs. |
| Signal-to-Background Ratio (SBR) | High | Low | Reduced tissue autofluorescence in the NIR range leads to clearer images. |
| Photostability | Generally high for cyanine dyes | Prone to photobleaching | Allows for longer imaging sessions and longitudinal studies. |
| In Vivo Stability | Good, with tunable clearance | Can exhibit rapid clearance and potential for non-specific uptake. | More predictable biodistribution and targeting. |
| pH Sensitivity | Relatively insensitive | Fluorescence is pH-dependent | More reliable signal in varying physiological microenvironments. |
The Decisive Advantage: Deeper Penetration and Lower Autofluorescence
The primary obstacles in whole-body in vivo fluorescence imaging are light scattering and absorption by biological tissues, as well as endogenous autofluorescence. Hemoglobin, myoglobin, and other biomolecules strongly absorb light in the visible spectrum, significantly attenuating the signal from fluorophores like FITC. Furthermore, tissues naturally fluoresce in the visible range, creating a high background that obscures the specific signal.
Cy5.5, emitting in the NIR "optical window," circumvents these issues. Light in this region is less scattered and absorbed by tissues, allowing for significantly deeper penetration of both excitation and emission light. This enables the visualization of targets deep within the animal, which is often impossible with FITC. Moreover, tissue autofluorescence is drastically reduced in the NIR spectrum, resulting in a much higher signal-to-background ratio and clearer, more sensitive images.
Experimental Workflow and Methodologies
To achieve reliable and reproducible in vivo imaging results, a well-defined experimental workflow is crucial. The following diagram illustrates a typical workflow for in vivo fluorescence imaging, applicable to both Cy5.5-DBCO and FITC conjugated probes.
Experimental workflow for in vivo fluorescence imaging.
Key Experimental Protocols
1. Fluorophore Conjugation:
-
This compound (Copper-Free Click Chemistry): The dibenzocyclooctyne (DBCO) group on the Cy5.5 fluorophore allows for a highly specific and biocompatible "click" reaction with an azide-modified biomolecule (e.g., an antibody or peptide). This copper-free reaction is advantageous for in vivo applications as it avoids the potential toxicity of a copper catalyst.
-
Protocol: Dissolve the azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Add the this compound dissolved in a compatible solvent like DMSO. The reaction typically proceeds at room temperature for 1-4 hours. The resulting conjugate is then purified, for example, by size exclusion chromatography, to remove any unconjugated dye.
-
-
FITC (Isothiocyanate Chemistry): FITC is typically conjugated to primary amines (e.g., lysine residues) on a protein.
-
Protocol: Dissolve the protein in a carbonate-bicarbonate buffer (pH ~9.0). Add FITC dissolved in an organic solvent like DMSO. The reaction is typically carried out in the dark for several hours at room temperature or 4°C. Unreacted FITC is then removed via dialysis or gel filtration.
-
2. In Vivo Imaging:
-
Animal Models: The choice of animal model will depend on the research question. For tumor imaging, immunodeficient mice bearing xenograft tumors are commonly used.
-
Probe Administration: The fluorescently labeled probe is typically administered via intravenous (tail vein) injection. The dose will depend on the specific probe and target.
-
Imaging System: An in vivo imaging system (IVIS) equipped with appropriate filters for the chosen fluorophore is used. For Cy5.5, excitation is typically around 675 nm and emission is collected around 720 nm. For FITC, excitation is around 480 nm and emission around 520 nm.
-
Image Acquisition and Analysis: Images are acquired at various time points post-injection to determine the optimal imaging window and to assess the pharmacokinetics of the probe. Regions of interest (ROIs) are drawn over the target tissue (e.g., tumor) and a background region to quantify the signal intensity and calculate the signal-to-background ratio.
-
Ex Vivo Biodistribution: After the final imaging time point, the animal is euthanized, and major organs are excised and imaged to confirm the biodistribution of the probe.
Logical Comparison of In Vivo Performance
The following diagram illustrates the logical flow of how the intrinsic properties of this compound and FITC dictate their suitability for in vivo imaging.
Comparison of Cy5.5 and FITC for in vivo imaging.
Conclusion
For researchers aiming to obtain high-quality, quantitative data from in vivo fluorescence imaging studies, the choice of fluorophore is a critical determinant of success. The inherent properties of this compound, a near-infrared dye, provide significant and demonstrable advantages over conventional visible-light dyes like FITC. Its ability to penetrate deep into tissues while minimizing background autofluorescence results in a superior signal-to-background ratio, enabling the visualization and quantification of biological processes in a living organism with greater sensitivity and clarity. The added benefit of a DBCO moiety for copper-free click chemistry offers a robust and biocompatible method for labeling a wide range of targeting molecules. For these reasons, this compound stands out as the superior choice for demanding in vivo imaging applications.
References
A Researcher's Guide to Navigating Spectral Overlap with Cy5.5
In the realm of multicolor fluorescence imaging and flow cytometry, the careful selection of fluorophores is paramount to generating clear, reliable data. One of the most critical considerations in designing multiplex experiments is the potential for spectral overlap between the chosen dyes. This guide provides a comprehensive comparison of the spectral properties of Cy5.5 with other commonly used fluorophores, offering insights into potential spectral crosstalk and guidance on how to manage it.
Understanding Spectral Overlap
Spectral overlap, or bleed-through, occurs when the emission signal of one fluorophore is detected in the channel designated for another. This phenomenon is a consequence of the broad emission spectra of many fluorophores. The emission spectrum of a "donor" fluorophore can extend into the detection range of an "acceptor" fluorophore, leading to false-positive signals and complicating data interpretation. This guide focuses on the spectral characteristics of Cyanine 5.5 (Cy5.5), a far-red fluorescent dye, and its potential for overlap with other popular fluorophores.
Comparative Spectral Data of Cy5.5 and Other Common Fluorophores
The degree of potential spectral overlap is directly related to the proximity of the emission maxima of the fluorophores being used in combination. The following table summarizes the excitation and emission maxima for Cy5.5 and a selection of other widely used fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Proximity to Cy5.5 (Emission) |
| Cy5.5 | ~675-678 | ~694-710 | - |
| FITC | ~495 | ~518 | Low |
| TRITC | ~547 | ~572 | Low |
| Texas Red | ~589 | ~615 | Low |
| Cy3 | ~550 | ~570 | Low |
| Cy5 | ~650 | ~670 | High |
| Alexa Fluor 488 | ~494 | ~517 | Low |
| Alexa Fluor 555 | ~556 | ~573 | Low |
| Alexa Fluor 594 | ~590 | ~617 | Low |
| Alexa Fluor 647 | ~650 | ~668 | High |
| Alexa Fluor 680 | ~679 | ~702 | Very High |
Analysis of Spectral Proximity:
Based on the emission maxima, it is evident that Cy5 and Alexa Fluor 647 have the highest potential for significant spectral bleed-through into the Cy5.5 channel, and vice-versa. Their emission peaks are very close to the excitation and emission of Cy5.5. Alexa Fluor 680 is spectrally very similar to Cy5.5, making them generally unsuitable for simultaneous use in the same sample when spectral separation is required.
Fluorophores with emission maxima in the green, yellow, and orange regions of the spectrum, such as FITC, TRITC, Texas Red, Cy3, Alexa Fluor 488, Alexa Fluor 555, and Alexa Fluor 594 , have a low theoretical potential for direct emission overlap with Cy5.5. However, it is crucial to consider the broadness of their emission tails, which might still contribute to background noise in the far-red channels, especially when these fluorophores are highly expressed or abundant.
Visualizing Spectral Relationships
The following diagram illustrates the concept of spectral overlap, showing how the emission of a donor fluorophore can bleed into the detection channel of an acceptor fluorophore.
Caption: Conceptual diagram of spectral overlap.
The following workflow outlines the process for quantifying and correcting for spectral bleed-through.
Caption: Workflow for spectral bleed-through correction.
Experimental Protocol for Quantifying Spectral Overlap
Quantifying the precise amount of spectral bleed-through is essential for accurate data analysis. This can be achieved by imaging single-stained control samples and measuring the signal intensity in the inappropriate channels.
Objective: To quantify the percentage of spectral overlap (bleed-through) from a donor fluorophore into an acceptor fluorophore's detection channel.
Materials:
-
Microscope with appropriate filter sets for each fluorophore.
-
Samples stained with only one fluorophore each (single-stained controls).
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Methodology:
-
Prepare Single-Stained Control Samples: For each fluorophore in your multiplex experiment, prepare a control sample stained with only that single fluorophore.
-
Image Acquisition:
-
For each single-stained control sample, acquire images using all the filter sets corresponding to the fluorophores in your experiment.
-
It is critical to use the exact same imaging settings (e.g., laser power, exposure time, gain) for all control and experimental samples.
-
-
Image Analysis to Quantify Bleed-through:
-
Open the images of the single-stained controls in your image analysis software.
-
For a given donor fluorophore, measure the mean fluorescence intensity in a region of interest (ROI) in its own channel (I_donor) and in the channel of the acceptor fluorophore (I_bleedthrough).
-
Ensure the selected ROIs are representative of the stained structures and that background has been appropriately subtracted.
-
-
Calculation of Spectral Overlap Percentage:
-
The percentage of spectral overlap can be calculated using the following formula:
Spectral Overlap (%) = (I_bleedthrough / I_donor) * 100
-
This calculation should be performed for each potential donor-acceptor pair in your experiment.
-
Data Interpretation:
The calculated percentage represents the fraction of the donor fluorophore's signal that is being erroneously detected in the acceptor's channel. This value can then be used to mathematically correct the images from the multiplex experiment, a process often referred to as spectral unmixing or compensation.
Conclusion
While Cy5.5 is a valuable tool for far-red fluorescence detection, its use in multicolor experiments requires careful consideration of potential spectral overlap with other fluorophores. The most significant potential for bleed-through exists with other far-red dyes like Cy5 and Alexa Fluor 647. By understanding the spectral properties of each dye and employing rigorous experimental controls to quantify and correct for spectral overlap, researchers can ensure the accuracy and reliability of their multiplex fluorescence data. This guide provides the foundational knowledge and a practical framework for achieving this, empowering researchers to design and execute more robust and reproducible experiments.
A Comparative Analysis of DBCO, BCN, and DIBO Alkynes for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals, the selection of an appropriate cycloalkyne is a critical decision in the design of bioconjugation, imaging, and drug delivery experiments utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide provides an objective comparison of three widely used cyclooctynes: Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN), and Dibenzoannulated cyclooctyne (DIBO). The comparison focuses on their reaction kinetics, stability, and physicochemical properties, supported by experimental data to inform the selection process for specific applications.
The efficiency of the SPAAC reaction is largely dictated by the structure of the cyclooctyne, with ring strain and electronic factors being the primary drivers of reaction kinetics.[1] Highly strained cyclooctynes react faster with azides, which is a significant advantage in biological systems where low concentrations of reactants and rapid labeling are often required.[1][2]
At a Glance: Key Differences
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclononyne) | DIBO (Dibenzoannulated cyclooctyne) |
| Structure | Bulky, aromatic[2] | Compact, non-aromatic[2] | Bulky, aromatic |
| Reactivity with Azides | Generally the highest | Generally the lowest | Intermediate to high |
| Stability | Less stable in the presence of thiols (e.g., GSH) | More stable in the presence of thiols | Data not widely available, but generally good |
| Lipophilicity | Higher | Lower | High |
| Size | Larger | Smaller | Large |
Performance Deep Dive: Reaction Kinetics
The most common metric for comparing the reactivity of different cyclooctynes is the second-order rate constant (k₂) for their reaction with a model azide, typically benzyl azide. The following table summarizes the reported reaction rates for DBCO, BCN, and DIBO.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
Note: Reaction rates can be influenced by the solvent, temperature, pH, and the specific derivatives of the cyclooctyne and azide used.
The data clearly indicates that DBCO derivatives generally exhibit the fastest reaction kinetics, making them a preferred choice for applications where reaction speed is paramount. DIBO also demonstrates robust reactivity, while BCN is significantly slower. However, the choice of cyclooctyne can also be influenced by the steric and electronic nature of the azide. For instance, with sterically hindered tertiary azides, the reactivity of DBCO can decrease, while BCN may show more consistent, albeit slower, rates.
Stability and Physicochemical Properties
Beyond reaction kinetics, the stability and physicochemical properties of the cyclooctyne are crucial for successful bioconjugation.
Stability: The intracellular environment is reducing and contains high concentrations of thiols like glutathione (GSH), which can react with and degrade strained alkynes. Studies have indicated that BCN is more stable in the presence of thiols compared to DBCO. In some cellular contexts, such as within the harsh environment of phagosomes, strained alkynes like BCN and DBCO can undergo degradation.
Hydrophilicity/Lipophilicity: For applications in aqueous biological systems, the solubility of the labeling reagent is a key consideration. BCN is smaller and less lipophilic than the bulky, aromatic DBCO and DIBO, which can improve its solubility and reduce non-specific binding in some instances.
Experimental Protocols
Reproducible and standardized protocols are essential for the comparative evaluation of these reagents.
Protocol 1: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This method allows for the direct monitoring of reactant consumption and product formation.
Materials:
-
Cyclooctyne (DBCO, BCN, or DIBO derivative)
-
Benzyl azide
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, benzyl azide, and internal standard in the deuterated solvent at known concentrations.
-
In an NMR tube, mix the cyclooctyne solution with a 2-12 fold excess of the benzyl azide solution.
-
Add a known amount of the internal standard.
-
Acquire a ¹H NMR spectrum at time zero.
-
Maintain the sample at a constant temperature (e.g., 25°C) and acquire spectra at regular time intervals.
-
Determine the concentration of the reactants and product at each time point by integrating their characteristic signals relative to the internal standard.
-
Calculate the second-order rate constant from the kinetic data.
Protocol 2: Determination of Second-Order Rate Constants by UV-Vis Spectrophotometry
This method is suitable for chromophoric cyclooctynes like DBCO.
Materials:
-
DBCO derivative
-
Azide of interest
-
Appropriate buffer (e.g., PBS, HEPES)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Determine the optimal absorbance wavelength (λ_max) for the DBCO derivative in the chosen buffer (typically around 308-309 nm).
-
Prepare stock solutions of the DBCO derivative and the azide in the buffer.
-
In a quartz cuvette, add a known concentration of the DBCO derivative and measure the initial absorbance at λ_max.
-
Initiate the reaction by adding a known excess of the azide to the cuvette.
-
Monitor the decrease in absorbance over time at regular intervals until the reaction is complete.
-
Plot the natural logarithm of the absorbance versus time. The slope of the resulting line gives the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.
Visualizing Workflows and Relationships
References
Quantifying Protein Labeling with Cy5.5(Me)-C3-DBCO: A Comparative Guide
For researchers engaged in protein analysis, drug development, and molecular imaging, the precise and efficient labeling of proteins with fluorescent dyes is paramount. This guide provides a comprehensive comparison for quantifying the degree of labeling of proteins using Cy5.5(Me)-C3-DBCO, a popular choice for copper-free click chemistry. We will delve into the experimental protocols, present comparative data against alternative labeling methods, and offer visualizations to clarify the underlying processes.
Performance Comparison of Protein Labeling Chemistries
The choice of labeling chemistry significantly impacts the efficiency, specificity, and ultimately, the quantitative accuracy of protein labeling. Below is a comparison of this compound, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), with other common protein labeling techniques.
| Feature | This compound (SPAAC) | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Target Residue | Azide-modified amino acids (introduced metabolically or enzymatically) | Primary amines (Lysine residues, N-terminus) | Cysteine residues |
| Specificity | High (Bioorthogonal) | Moderate (Multiple lysines can react) | High (Cysteines are less abundant) |
| Reaction pH | Neutral (typically 6.5-8.5) | Alkaline (typically 8.0-9.0) | Neutral (typically 6.5-7.5) |
| Reaction Speed | Moderate to Fast | Fast | Moderate |
| Potential Issues | Requires introduction of azide group | Can affect protein function if lysines are in active/binding sites | Requires free thiols; may require reduction of disulfide bonds |
| Typical Degree of Labeling (DOL) | Controllable based on azide incorporation | Can be high, leading to potential quenching | Generally lower and more specific |
Quantitative Comparison of Far-Red Fluorescent Dyes
Once a labeling strategy is chosen, the selection of the fluorescent dye is critical for signal brightness and photostability. Cy5.5 is a far-red dye, and its performance can be compared with other spectrally similar dyes. Alexa Fluor dyes are often cited as a benchmark due to their enhanced photostability and reduced self-quenching compared to traditional cyanine dyes.[1][2][3]
| Property | Cy5.5 | Alexa Fluor 680 (Comparable to Cy5.5) | Cy5 | Alexa Fluor 647 (Comparable to Cy5) |
| Excitation Max (nm) | ~675-683 | ~679 | ~649 | ~650 |
| Emission Max (nm) | ~694-703 | ~702 | ~670 | ~668 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~184,000 | ~250,000 | ~270,000 |
| Quantum Yield | ~0.21 | ~0.36 | ~0.27 | ~0.33 |
| Photostability | Moderate | High | Moderate | High |
| Tendency for Self-Quenching | Moderate to High | Low | High | Low |
Experimental Protocols
Accurate quantification of the degree of labeling is critically dependent on a precise and reproducible experimental protocol. Below are detailed methodologies for protein labeling with this compound and the subsequent determination of the Degree of Labeling (DOL).
Protocol 1: Labeling of Azide-Modified Protein with this compound
This protocol assumes the protein of interest has been modified to contain an azide group.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in a buffer free of azides.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 3- to 10-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can be beneficial.
-
Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS). Collect the fractions containing the labeled protein.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (approximately 683 nm, A_max).
-
Calculate Protein Concentration: Correct the absorbance at 280 nm for the contribution of the Cy5.5 dye. The protein concentration is calculated using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~683 nm).
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is approximately 0.02).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
Calculate Dye Concentration: The concentration of the dye is calculated using the Beer-Lambert law:
Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of Cy5.5 at its A_max (~250,000 M⁻¹cm⁻¹).
-
-
Calculate Degree of Labeling: The DOL is the molar ratio of the dye to the protein:
DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizing the Workflow and Concepts
To further clarify the experimental process and the principles of different labeling strategies, the following diagrams are provided.
Caption: Experimental workflow for labeling and quantifying Cy5.5-DBCO on proteins.
References
Safety Operating Guide
Navigating the Safe Disposal of Cy5.5(Me)-C3-DBCO: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Cy5.5(Me)-C3-DBCO, a fluorescent dye and click chemistry reagent. Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.
This compound is a complex molecule comprising a cyanine dye (Cy5.5) and a dibenzocyclooctyne (DBCO) moiety. The DBCO group's high reactivity, essential for copper-free click chemistry, necessitates a neutralization step before disposal to ensure safety.
Core Safety and Handling Information
Before beginning any disposal procedure, it is critical to consult your institution's specific chemical waste disposal guidelines and contact your Environmental Health and Safety (EHS) office. The following table summarizes key safety precautions:
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire: safety goggles, a lab coat, and chemical-resistant gloves. | To prevent accidental skin and eye contact with the chemical.[1] |
| Work Area | Conduct all handling and disposal preparations within a well-ventilated fume hood. | To minimize the inhalation of any potential vapors or aerosols.[2] |
| Storage of Waste | Store in a designated, clearly labeled, and sealed waste container. | To prevent accidental reactions and ensure proper identification for disposal.[2] |
| Incompatible Materials | Keep away from strong oxidizing agents, acids, and bases unless part of a specific quenching procedure. | To avoid uncontrolled and potentially hazardous chemical reactions.[2] |
Disposal Protocol for this compound
The recommended disposal procedure for this compound involves a chemical inactivation step to neutralize the reactive DBCO group, followed by collection and disposal as hazardous chemical waste.
Experimental Protocol: Chemical Inactivation of DBCO
This protocol is designed for the treatment of unused or waste solutions of this compound.
Materials:
-
Waste solution of this compound in a suitable solvent (e.g., water, PBS, DMSO).
-
Quenching agent: A simple azide-containing compound such as sodium azide.
-
Appropriate reaction vessel.
-
Stirring apparatus.
Procedure:
-
Preparation: In a well-ventilated fume hood, prepare the waste solution in a suitable reaction vessel.
-
Quenching: Add a 10-fold molar excess of an azide-containing quenching agent (e.g., sodium azide) to the waste solution.
-
Reaction: Stir the mixture at room temperature for at least one hour to ensure the complete reaction and quenching of the DBCO group.
-
Neutralization (if necessary): Check the pH of the resulting solution. If it is highly acidic or basic, neutralize it by adding an appropriate acid or base until the pH is between 6 and 8.[3]
-
Collection: The neutralized and quenched solution should be collected in a designated hazardous waste container.
-
Labeling: Clearly label the waste container with all components of the final mixture, including solvents, the quenched this compound product, and any neutralizing agents used.
-
Disposal: Arrange for pickup by your institution's hazardous waste disposal service.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for all. Always prioritize safety and consult your institution's Environmental Health and Safety office for specific guidance.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Cy5.5(Me)-C3-DBCO
For Immediate Implementation: This document outlines critical safety procedures for handling, storage, and disposal of Cy5.5(Me)-C3-DBCO, a fluorescent dye incorporating a dibenzocyclooctyne (DBCO) moiety. These guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential risks.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling similar cyanine dyes and DBCO-containing compounds. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and adhere to all applicable local, state, and federal regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles and splashes.[1] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good chemical resistance.[1][3] Gloves should be inspected for any signs of degradation or punctures before use and disposed of immediately after contamination. |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling the powdered form of the dye to prevent inhalation of airborne particles. A proper fit test is mandatory before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, should be worn at all times. |
| Closed-toe Shoes | Required at all times within the laboratory. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the standard operating procedure.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols: Safe Handling and Disposal Procedures
Handling Protocol:
-
Area Preparation: Designate a specific area for handling the dye, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment: Before handling the dye, don all required PPE as specified in the table above.
-
Gather Materials: Assemble all necessary equipment, including a calibrated analytical balance, weigh paper or boat, spatula, appropriate solvent (e.g., DMSO, DMF, water), and the primary container for the solution.
-
Weighing: Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper or boat using a clean spatula. Perform this step inside a fume hood to minimize inhalation risk.
-
Dissolution: Dissolve the weighed powder in a suitable solvent. Be aware that DBCO reagents can be moisture-sensitive; it is good practice to allow the vial to reach room temperature before opening to prevent condensation.
Disposal Plan:
All waste generated from the handling and use of this compound must be considered hazardous unless otherwise determined by your institution's EHS office.
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, weigh paper, and bench paper, in a designated hazardous waste container.
-
Liquid Waste: Collect all unused solutions and rinsate containing this compound in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Even when empty, the original container must be managed as hazardous waste.
-
Professional Disposal: Arrange for pickup and disposal of all hazardous waste through your institution's licensed hazardous waste disposal service.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these safety protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety in every step of your experimental work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
